molecular formula C33H38N4O8 B563903 RPR121056-d3

RPR121056-d3

カタログ番号: B563903
分子量: 621.7 g/mol
InChIキー: BSVVZICJFYZDJJ-MLZAFXDMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RPR121056-d3, also known as this compound, is a useful research compound. Its molecular formula is C33H38N4O8 and its molecular weight is 621.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-[[1-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVVZICJFYZDJJ-MLZAFXDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Profile and Analytical Significance of RPR121056-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature of RPR121056, its deuterated analog RPR121056-d3, and their roles within the metabolic landscape of the chemotherapeutic agent irinotecan. This document details the chemical structure, the metabolic pathway of its parent compound, and the analytical methodologies employed for its quantification, with a particular focus on the application of this compound as an internal standard.

Chemical Structure and Properties of RPR121056

RPR121056 is a known human metabolite of the anticancer drug irinotecan.[1] Its chemical structure is characterized by a complex pentacyclic framework derived from camptothecin.

Table 1: Chemical Identifiers and Properties of RPR121056

PropertyValue
IUPAC Name 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid[1]
Molecular Formula C₃₃H₃₈N₄O₈[1]
Molecular Weight 618.7 g/mol [1]
SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C(CC)(O)C4=C2NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O)[1]
InChI InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1[1]

The Role of this compound in Analytical Methodologies

While specific literature detailing the synthesis and standalone experimental use of this compound is scarce, its primary application lies in its role as a deuterated internal standard for the quantitative analysis of RPR121056 and other irinotecan metabolites. Deuterated standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variability and improving accuracy and precision.[2][3][4][5]

The "d3" designation indicates that three hydrogen atoms in the RPR121056 molecule have been replaced by deuterium atoms. This isotopic labeling results in a molecule with a higher mass, allowing it to be distinguished from the endogenous analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Metabolic Pathway of Irinotecan

RPR121056 is an inactive metabolite of irinotecan, a prodrug used in cancer therapy. The metabolic conversion of irinotecan is a complex process involving several enzymatic pathways. The active metabolite of irinotecan is SN-38, a potent topoisomerase I inhibitor. RPR121056 is formed through an alternative pathway mediated by cytochrome P450 3A4 (CYP3A4).

Irinotecan_Metabolism Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases RPR121056 RPR121056 (Inactive Metabolite) Irinotecan->RPR121056 CYP3A4 SN38G SN-38 Glucuronide (Inactive) SN38->SN38G UGT1A1

Metabolic pathway of Irinotecan.

Experimental Protocols for Quantification

The quantification of irinotecan and its metabolites, including RPR121056, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated internal standards like this compound is crucial for achieving accurate and reliable results in complex biological matrices such as plasma.

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.

  • To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standards, including this compound.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general protocol for the LC-MS/MS analysis of irinotecan and its metabolites. Specific parameters may vary depending on the instrument and column used.

Table 2: Exemplar LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for Irinotecan Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Irinotecan587.3167.1
SN-38393.2349.1
RPR121056619.3478.2
This compound 622.3 481.2
SN-38 Glucuronide569.2393.1

Note: The exact m/z values for this compound will depend on the position of the deuterium labels.

Quantitative Data Presentation

The use of a deuterated internal standard like this compound allows for the construction of a calibration curve to accurately quantify the concentration of the analyte in unknown samples.

Table 4: Representative Calibration Curve Data for RPR121056

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak Area (this compound)Peak Area Ratio (Analyte/IS)
15,2341,012,3450.0052
526,1701,025,6780.0255
1051,9871,008,9120.0515
50258,9341,015,4320.2550
100521,4561,021,7890.5103
5002,605,7891,018,9012.5574
10005,198,7651,010,1235.1466

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of RPR121056 using this compound as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify RPR121056 Ratio->Quantification Curve Calibration Curve Curve->Quantification

Workflow for RPR121056 quantification.

Conclusion

RPR121056 is a significant, albeit inactive, metabolite of the chemotherapeutic agent irinotecan. While information on its deuterated form, this compound, is primarily contextual, its role as an internal standard is paramount for the accurate and precise quantification of RPR121056 in biological matrices. The methodologies outlined in this guide, particularly the use of LC-MS/MS with deuterated internal standards, represent the current best practices in the field of pharmacokinetic and metabolic studies of irinotecan and its derivatives. This technical guide serves as a foundational resource for researchers and scientists in the field of drug development and analysis.

References

Unraveling the Molecular Journey of Vitamin D3: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the core mechanism of action of Vitamin D3 (cholecalciferol). While the initial query referenced "RPR121056-d3," publicly available scientific literature does not contain information on this specific identifier. The data herein pertains to the extensively studied and well-documented molecule, Vitamin D3.

Vitamin D3 is a cornerstone prohormone in human physiology, primarily recognized for its pivotal role in regulating calcium and phosphate homeostasis and maintaining bone health.[1][2][3] Its influence, however, extends to a wide array of biological processes, including immune modulation.[4] This guide will navigate through its metabolic activation, genomic and non-genomic signaling pathways, supported by quantitative data and illustrative diagrams to provide a clear and concise understanding of its function.

From Sunlight to Cellular Command: The Metabolic Activation of Vitamin D3

Vitamin D3, in its native form, is biologically inert. It undergoes a two-step enzymatic conversion to become the biologically active hormone, calcitriol (1,25-dihydroxyvitamin D3).[1][5][6]

  • First Pass in the Liver: Upon entering circulation, either through synthesis in the skin via UVB radiation or from dietary intake, Vitamin D3 is transported to the liver.[2] Here, it undergoes its first hydroxylation by the enzyme 25-hydroxylase, resulting in the formation of 25-hydroxyvitamin D3 (25(OH)D3), also known as calcifediol.[2][7] This is the primary circulating form of Vitamin D and the key indicator of an individual's Vitamin D status.

  • Final Activation in the Kidney: Calcifediol travels to the kidneys, where it undergoes a second hydroxylation at the 1-alpha position by the enzyme 1-alpha-hydroxylase.[2][5][6] This crucial step yields the active hormone, calcitriol. The activity of 1-alpha-hydroxylase is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and circulating levels of calcium and phosphate, ensuring a finely tuned hormonal balance.[7][8]

The Genomic Symphony: How Calcitriol Conducts Gene Expression

The predominant mechanism through which calcitriol exerts its effects is by modulating gene expression.[8] This genomic pathway involves a series of orchestrated molecular events:

  • Binding to the Vitamin D Receptor (VDR): Calcitriol diffuses into target cells and binds to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[2]

  • A Power Couple Forms: This binding induces a conformational change in the VDR, prompting it to form a heterodimer with the Retinoid X Receptor (RXR).[8]

  • Docking onto the Genome: The VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[7]

  • Initiating Transcription: The binding of the VDR/RXR complex to VDREs serves as a molecular switch, recruiting a cascade of co-activator or co-repressor proteins that ultimately initiate or suppress the transcription of hundreds of genes.[7] This intricate process governs the synthesis of proteins responsible for a multitude of physiological functions, most notably the intestinal absorption of calcium.[1][8]

Quantitative Insights into Vitamin D3

To provide a clearer perspective on the clinical and physiological parameters of Vitamin D3, the following tables summarize key quantitative data.

Table 1: Pharmacokinetic Profile of Vitamin D3

ParameterValue
Protein Binding50-80%[1]

Table 2: Exemplary Clinical Trial Dosages of Vitamin D3

Target PopulationDaily DosageStudy DurationPrimary Objective
Steroid-Resistant Asthmatics2,000 IU1 monthEvaluation of clinical and serological parameter impact.[4]
COVID-19 Patients4,000 IU30 daysAssessment of influence on infection rates.[9]
Overweight and Obese Adults5,000 IU (125µg)8 weeksInvestigation of effects on cardiometabolic markers.[10]
Healthy Adults with Vitamin D Deficiency60 µg8 weeksAnalysis of changes to the fecal microbiome.[11]

Visualizing the Pathway: From Molecule to Cellular Response

To better illustrate the complex processes described, the following diagrams outline the signaling pathways and a representative experimental workflow.

VitaminD_Metabolism_and_Genomic_Action cluster_activation Metabolic Activation cluster_genomic Genomic Action Sunlight/Diet Sunlight/Diet Vitamin_D3 Vitamin D3 (Cholecalciferol) Sunlight/Diet->Vitamin_D3 Liver Liver (25-hydroxylase) Vitamin_D3->Liver Calcifediol 25(OH)D3 (Calcifediol) Liver->Calcifediol Kidney Kidney (1-alpha-hydroxylase) Calcifediol->Kidney Calcitriol 1,25(OH)2D3 (Calcitriol) Kidney->Calcitriol VDR VDR Calcitriol->VDR VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Gene_Transcription Gene Transcription VDRE->Gene_Transcription Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Caption: The metabolic activation cascade of Vitamin D3 and its subsequent genomic mechanism of action.

A Glimpse into the Research: Experimental Design

The understanding of Vitamin D3's mechanism of action is built upon numerous scientific studies. The following diagram illustrates a common experimental workflow for a clinical trial investigating its effects.

Clinical_Trial_Workflow Screening Participant Screening (e.g., 25(OH)D levels) Randomization Randomization Screening->Randomization Group_A Intervention Group (Vitamin D3) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Baseline Baseline Data Collection (Day 0) Group_A->Baseline Group_B->Baseline Follow_Up Follow-up Assessments (e.g., Day 28, Day 56) Baseline->Follow_Up Analysis Data Analysis and Comparison of Outcomes Follow_Up->Analysis

Caption: A generalized workflow for a randomized controlled trial studying the effects of Vitamin D3 supplementation.

References

The Synthesis and Characterization of RPR121056-d3: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of publicly available scientific literature and chemical databases, no specific information was found regarding a compound designated as RPR121056 or its deuterated analog, RPR121056-d3. This suggests that "RPR121056" may be an internal development code, a compound that has not been disclosed in public forums, or an incorrect identifier.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a general framework and methodologies that are typically employed in the synthesis and characterization of a novel deuterated small molecule compound, which can be applied if and when information about the structure of RPR121056 becomes available.

General Principles of Deuterated Compound Synthesis

The introduction of deuterium into a molecule, known as isotopic labeling, is a critical technique in drug development. It is primarily used to alter the metabolic profile of a drug candidate. The replacement of a hydrogen atom with a deuterium atom can strengthen the corresponding chemical bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 family. This "kinetic isotope effect" can result in a longer half-life, reduced formation of reactive metabolites, and an improved pharmacokinetic profile.

The synthesis of a deuterated compound like this compound would typically involve one of the following strategies:

  • Starting from a deuterated precursor: The synthesis would commence with a commercially available or custom-synthesized starting material that already incorporates deuterium at the desired position.

  • Deuterium exchange reactions: A non-deuterated precursor or the final compound is subjected to conditions that facilitate the exchange of one or more hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst.

  • Reduction with a deuterated reagent: A functional group, such as a carbonyl or a double bond, is reduced using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LAD).

A generalized workflow for such a synthesis is depicted below.

G cluster_0 Synthetic Strategy cluster_1 Execution cluster_2 Characterization cluster_3 Final Product start Identify Target Molecule (RPR121056) design Design Deuterated Analog (this compound) start->design select Select Synthesis Route design->select synth Synthesize Deuterated Intermediate select->synth react Final Reaction Step(s) synth->react purify Purification react->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms hplc HPLC/UPLC purify->hplc final This compound nmr->final ms->final hplc->final

Caption: Generalized workflow for the synthesis and characterization of a deuterated compound.

Key Experimental Protocols

The following are detailed, albeit generic, protocols for the characterization of a newly synthesized deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the position and extent of deuterium incorporation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of a signal at a specific chemical shift, compared to the non-deuterated standard, indicates successful deuterium incorporation at that position.

  • ²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum to directly observe the deuterium signal and confirm its chemical environment.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The carbon atom bonded to deuterium will exhibit a characteristic multiplet (typically a triplet for a C-D bond) and a shift in its resonance compared to the C-H bond in the non-deuterated compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the deuterated compound and confirm the number of deuterium atoms incorporated.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum. The molecular ion peak ([M+H]⁺ or [M-H]⁻) for the deuterated compound should be shifted by n mass units, where n is the number of deuterium atoms incorporated, compared to the non-deuterated analog. For this compound, the molecular weight would be expected to be 3 mass units higher than that of RPR121056.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

Objective: To determine the purity of the synthesized compound.

Methodology:

  • Column Selection: Choose a suitable stationary phase (e.g., C18) and column dimensions based on the polarity of the compound.

  • Mobile Phase: Develop a mobile phase system (a mixture of solvents, e.g., water and acetonitrile, often with additives like formic acid or trifluoroacetic acid) that provides good separation of the target compound from any impurities.

  • Detection: Use a suitable detector, most commonly a UV-Vis detector set to a wavelength where the compound absorbs light.

  • Analysis: Inject a solution of the compound and analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Data Presentation

Quantitative data from these characterization techniques would be summarized in tables for clear comparison.

Table 1: NMR Spectroscopic Data Comparison

NucleusRPR121056 (Expected)This compound (Observed)Comments
¹H NMR (ppm)δ value for H at labeling siteSignal absent or significantly reducedConfirms deuterium incorporation
¹³C NMR (ppm)δ value for C at labeling siteShifted δ value, C-D coupling observedConfirms deuterium incorporation
²H NMR (ppm)N/Aδ value corresponding to labeling siteDirect evidence of deuterium

Table 2: Mass Spectrometric Data

CompoundExpected [M+H]⁺Observed [M+H]⁺
RPR121056m/z-
This compoundm/z + 3Observed value

Table 3: Chromatographic Purity

CompoundRetention Time (min)Purity (%)
This compoundtᵣ>95% (typical target)

Signaling Pathways and Logical Relationships

Without knowledge of the biological target and mechanism of action of RPR121056, a specific signaling pathway diagram cannot be constructed. However, a generic diagram illustrating the potential impact of deuteration on drug metabolism and target engagement is presented below.

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics drug RPR121056 metabolism Metabolism (e.g., CYP450) drug->metabolism target Biological Target drug->target drug_d3 This compound drug_d3->metabolism Slower Rate drug_d3->target Increased Exposure metabolites Metabolites metabolism->metabolites effect Pharmacological Effect target->effect

Caption: Impact of deuteration on the pharmacokinetic and pharmacodynamic properties of a drug.

Unraveling the Pharmacokinetics of RPR121056-d3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the pharmacokinetics and metabolism of RPR121056 and its deuterated analog, RPR121056-d3, have revealed a significant challenge: a lack of publicly available data for a compound with this specific designation. Extensive searches of scientific literature, clinical trial databases, and regulatory documents did not yield any specific information related to a drug or research compound identified as "RPR121056."

This suggests that "RPR121056" may be an internal project code or a designation that has not yet entered the public domain through publications or presentations. Without access to proprietary information, a comprehensive technical guide on its pharmacokinetic profile and metabolic pathways cannot be constructed.

To proceed with generating the requested in-depth technical guide, further clarification on the identity of the compound is necessary. An alternative, publicly recognized name—such as a generic name, a brand name, or a different code name used in publications—is required to access the relevant scientific data.

Once a publicly known identifier is provided, a thorough analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) properties can be conducted. This would involve:

  • Data Compilation: Gathering all available quantitative pharmacokinetic parameters, including but not limited to:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Elimination Half-life (t½)

    • Volume of Distribution (Vd)

    • Clearance (CL)

  • Metabolic Profiling: Identifying the primary metabolic pathways, key metabolites, and the cytochrome P450 (CYP) enzymes or other enzyme systems involved in its biotransformation.

  • Methodology Detailing: Outlining the experimental protocols used in preclinical and clinical studies, such as:

    • Study designs (e.g., single ascending dose, multiple ascending dose)

    • Subject demographics and characteristics

    • Dosing regimens and routes of administration

    • Bioanalytical methods for drug and metabolite quantification

  • Visual Representations: Creating diagrams to illustrate metabolic pathways and experimental workflows using the DOT language for Graphviz, as per the initial request.

We are prepared to generate the comprehensive technical guide upon receiving the necessary information to identify the compound in the public domain.

An In-depth Technical Guide to VD1-6, a Novel Vitamin D3 Analogue and Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is based on the available scientific literature for the novel vitamin D3 analogue, VD1-6 . No public information could be found for a compound designated "RPR121056-d3". It is presumed that this may be an internal, pre-clinical designation or a possible misnomer for a compound with similar characteristics, such as the CYP24A1 inhibitor VD1-6. This document therefore details the properties and potential of VD1-6 as a representative novel therapeutic agent in the vitamin D analogue class.

Executive Summary

VD1-6 is a novel, synthetic C-24 O-methyloxime analogue of vitamin D3 designed as a specific inhibitor of the enzyme Cytochrome P450 24-hydroxylase (CYP24A1).[1][2] CYP24A1 is the primary enzyme responsible for the catabolism of the active form of vitamin D, 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃), and its precursor, 25-hydroxycholecalciferol (25(OH)D₃).[1][2] Upregulation of CYP24A1 is implicated in various diseases, including chronic kidney disease (CKD), where it contributes to secondary hyperparathyroidism (SHPT) and associated complications.[1][2][3] VD1-6 exhibits potent inhibitory properties against CYP24A1 while demonstrating negligible binding to the Vitamin D Receptor (VDR), suggesting a favorable therapeutic profile with potentially reduced hypercalcemic risk.[1][2] This guide provides a comprehensive overview of the mechanism of action, experimental data, and potential therapeutic applications of VD1-6 for researchers and drug development professionals.

Mechanism of Action: Selective CYP24A1 Inhibition

The primary mechanism of action of VD1-6 is the selective inhibition of CYP24A1.[1][2] By inhibiting this enzyme, VD1-6 prevents the breakdown of endogenous 1,25(OH)₂D₃, thereby increasing its circulating levels and enhancing its biological activity.[1][2] A key characteristic of VD1-6 is its significantly lower affinity for the Vitamin D Receptor (VDR) compared to the natural ligand, 1,25(OH)₂D₃.[1] This selectivity is crucial as it suggests that VD1-6 may not directly induce VDR-mediated gene transcription, a pathway that can lead to hypercalcemia, a common side effect of potent vitamin D analogues.[1]

Signaling Pathway of Vitamin D Metabolism and the Role of VD1-6

The following diagram illustrates the vitamin D metabolic pathway and the point of intervention for VD1-6.

Vitamin D Metabolism and VD1-6 Inhibition Vitamin D Metabolism and VD1-6 Intervention 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) 25(OH)D3 25(OH)D3 Vitamin D3->25(OH)D3 25-hydroxylase (Liver) 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) 24,25(OH)2D3 24,25(OH)2D3 25(OH)D3->24,25(OH)2D3 CYP24A1 Inactive Metabolites Inactive Metabolites 1,25(OH)2D3->Inactive Metabolites CYP24A1 VDR VDR 1,25(OH)2D3->VDR Binding & Activation CYP27B1 CYP27B1 CYP24A1 CYP24A1 VD1-6 VD1-6 VD1-6->CYP24A1 Inhibition Gene Transcription Gene Transcription VDR->Gene Transcription Regulation 24,25(OH)2D3->Inactive Metabolites

Caption: Vitamin D metabolism and the inhibitory action of VD1-6 on CYP24A1.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on VD1-6.

Table 1: Vitamin D Receptor (VDR) Binding Affinity
CompoundIC₅₀ (nM)Relative Binding Affinity vs. 1,25(OH)₂D₃
1,25(OH)₂D₃0.931
25(OH)D₃56.2~1/60
VD1-6 438 ~1/470
Data from a competitive VDR binding assay using a fluorescent tracer.[1]
Table 2: Effect of VD1-6 on 1,25(OH)₂D₃ Catabolism in HEK293T Cells
Treatment1,25(OH)₂D₃ Concentration at 8h (relative to 0h)1,25(OH)₂D₃ Concentration at 24h (relative to 0h)
1,25(OH)₂D₃ aloneDecreasedSignificantly Decreased
1,25(OH)₂D₃ + VD1-6 (10⁻⁸ M)Preserved (p < 0.05 vs. alone at 8h)Preserved (p < 0.05 vs. alone at 24h)
1,25(OH)₂D₃ + VD1-6 (10⁻⁷ M)Significantly Preserved (p < 0.05 vs. alone at 8h)Significantly Preserved (p < 0.05 vs. alone at 24h)
Qualitative summary of data presented in the source. VD1-6 demonstrated a dose-dependent preservation of 1,25(OH)₂D₃ levels.[1]
Table 3: Effect of VD1-6 on 24,25(OH)₂D₃ Production in HEK293T Cells
Treatment (with 10⁻⁶ M 25(OH)D₃)Change in 24,25(OH)₂D₃ levels vs. 25(OH)D₃ alone
VD1-6 (10⁻¹⁰ M)14% Increase (p < 0.05)
VD1-6 (10⁻⁷ M)Marked Decrease
VD1-6 showed a biphasic effect on 24,25(OH)₂D₃ production.[1]
Table 4: Effect of VD1-6 on Gene Expression in HEK293T Cells (at 24h)
TreatmentCYP24A1 mRNA Levels (Fold Change vs. Vehicle)CALB1 mRNA Levels (Fold Change vs. Vehicle)
VD1-6 (10⁻⁷ M)No significant changeNot reported
1,25(OH)₂D₃ (10⁻⁹ M)Significant Increase (p < 0.05)Significant Increase (p < 0.05)
1,25(OH)₂D₃ (10⁻⁹ M) + VD1-6 (10⁻¹⁰ M)~2-fold increase vs. 1,25(OH)₂D₃ alone (p < 0.05)~1.3-fold increase vs. 1,25(OH)₂D₃ alone
VD1-6 potentiated the effect of 1,25(OH)₂D₃ on CYP24A1 and CALB1 mRNA levels.[1]

Experimental Protocols

Synthesis of VD1-6

The synthesis of VD1-6 is a multi-step process. The following diagram provides a high-level overview of the synthetic workflow.

VD1-6 Synthesis Workflow High-Level Synthesis Workflow for VD1-6 Iodo VD1-1 Iodo VD1-1 Ketone VD1-2 Ketone VD1-2 Iodo VD1-1->Ketone VD1-2 Enolate reaction 3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone 3,3-dimethyl-2-butanone->Ketone VD1-2 O-methyloxime VD1-3 O-methyloxime VD1-3 Ketone VD1-2->O-methyloxime VD1-3 Methoxyamine HCl Ketone VD1-4 Ketone VD1-4 O-methyloxime VD1-3->Ketone VD1-4 Desilylation & Oxidation Protected VD1-6 Protected VD1-6 Ketone VD1-4->Protected VD1-6 Horner-Wadsworth-Emmons Phosphonate VD1-5 Phosphonate VD1-5 Phosphonate VD1-5->Protected VD1-6 VD1-6 VD1-6 Protected VD1-6->VD1-6 Desilylation

Caption: Simplified synthetic route to the target compound VD1-6.

A detailed, step-by-step protocol for the synthesis can be found in the supplementary materials of the primary research publication.[1]

VDR Competitor Binding Assay

This assay quantifies the binding affinity of test compounds to the VDR.

Principle: The assay is based on the displacement of a high-affinity fluorescent VDR ligand (Fluormone™) by a test compound. The decrease in fluorescence polarization is proportional to the amount of displaced tracer, allowing for the determination of the test compound's binding affinity.[1]

Protocol Outline:

  • Reagents: Full-length VDR protein, Fluormone™ VDR Green tracer, test compounds (1,25(OH)₂D₃, 25(OH)D₃, VD1-6) at various concentrations.

  • Procedure:

    • A constant concentration of VDR and Fluormone™ is incubated with serially diluted test compounds.

    • The reaction is allowed to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.[1]

Cell Culture and Treatment

Human Embryonic Kidney (HEK293T) cells were used for in vitro experiments.

Protocol Outline:

  • Cell Culture: HEK293T cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The media is then replaced with media containing the vehicle control, 1,25(OH)₂D₃, and/or VD1-6 at the desired concentrations.

  • Incubation: Cells are incubated for the specified time points (e.g., 0, 8, 24, or 72 hours).

  • Harvesting: At the end of the incubation period, the cell culture media and/or the cells are harvested for further analysis (LC-MS/MS for metabolite quantification or RNA extraction for gene expression analysis).[1]

Quantification of Vitamin D Metabolites by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like vitamin D metabolites from biological samples.

Protocol Outline:

  • Sample Preparation:

    • Cell culture media is collected.

    • An internal standard (e.g., deuterated 1,25(OH)₂D₃-d6) is added.

    • Metabolites are extracted using liquid-liquid extraction or solid-phase extraction.

    • The extracted metabolites are derivatized (e.g., with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)) to improve ionization efficiency and chromatographic separation.[1]

  • LC-MS/MS Analysis:

    • The derivatized sample is injected into an LC system for separation.

    • The separated metabolites are introduced into a mass spectrometer.

    • Multiple reaction monitoring (MRM) is used for quantification, providing high specificity and sensitivity.[1]

  • Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard.

Gene Expression Analysis by RT-qPCR

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of specific mRNA transcripts, providing a measure of gene expression.

Protocol Outline:

  • RNA Extraction: Total RNA is extracted from the cultured cells using a suitable method (e.g., TRIzol® reagent).[1]

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for qPCR with gene-specific primers for target genes (e.g., CYP24A1, CALB1) and a reference gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Therapeutic Potential and Future Directions

The selective inhibition of CYP24A1 by VD1-6, coupled with its low affinity for the VDR, presents a promising therapeutic strategy for conditions characterized by dysregulated vitamin D metabolism.[1][2]

Potential Applications:

  • Chronic Kidney Disease (CKD) and Secondary Hyperparathyroidism (SHPT): By preventing the breakdown of 1,25(OH)₂D₃, VD1-6 could help restore normal vitamin D signaling, suppress parathyroid hormone (PTH) levels, and mitigate the progression of bone disease in CKD patients.[1][2][3]

  • Cancers: Some cancers are associated with CYP24A1 upregulation, which may contribute to vitamin D insufficiency and resistance to the anti-proliferative effects of vitamin D.[3] A selective CYP24A1 inhibitor like VD1-6 could potentially be used as an adjunct therapy to enhance the anti-cancer effects of vitamin D or its analogues.

  • Psoriasis and other Hyperproliferative Disorders: The regulation of cell proliferation and differentiation by vitamin D is well-established. By increasing local concentrations of active vitamin D, VD1-6 may offer therapeutic benefits in skin disorders like psoriasis.[3]

Future Research:

  • In vivo studies: Pre-clinical studies in animal models of CKD and other relevant diseases are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of VD1-6.

  • Selectivity profiling: A comprehensive assessment of the inhibitory activity of VD1-6 against other cytochrome P450 enzymes is needed to fully understand its selectivity and potential for off-target effects.

  • Combination therapies: Investigating the synergistic effects of VD1-6 with other therapeutic agents, such as VDR agonists or standard-of-care treatments for target diseases, could reveal enhanced therapeutic potential.

References

The Genesis of a Topoisomerase I Inhibitor: A Technical Guide to the Discovery and Development of Irinotecan, the Parent Compound of RPR121056

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of irinotecan, a pivotal chemotherapeutic agent and the parent compound of RPR121056 (also known as APC). Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, represents a significant advancement in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1] This document details the metabolic activation of irinotecan to its potent metabolite SN-38, the subsequent metabolic pathways including the formation of RPR121056, and the intricate signaling cascades it perturbs. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Discovery and Development of Irinotecan

The journey of irinotecan began with the discovery of camptothecin, isolated from the Chinese tree Camptotheca acuminata.[2][3] While camptothecin demonstrated potent antitumor activity, its clinical development was hampered by poor water solubility and significant toxicity. This led to the synthesis of more soluble and tolerable analogs, with irinotecan (CPT-11) emerging as a promising candidate.[1][3] Irinotecan was first approved for medical use in Japan in 1994 and subsequently in the United States in 1996 for the treatment of metastatic colorectal cancer.[1][3][4]

Irinotecan is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][5] The conversion of irinotecan to its highly active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), is a critical step in its mechanism of action.[1][5] SN-38 is estimated to be 100 to 1000 times more potent than irinotecan itself in inhibiting topoisomerase I.[6]

Mechanism of Action: Inhibition of Topoisomerase I

The primary molecular target of irinotecan's active metabolite, SN-38, is DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.[2][7][8] Topoisomerase I achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then religating the breaks.[2][7]

SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of the single-strand breaks.[2][7][8] This leads to the accumulation of these cleavable complexes, which, when they collide with the advancing replication fork during the S-phase of the cell cycle, result in the formation of irreversible double-strand DNA breaks.[2][7][8] These lethal DNA lesions trigger cell cycle arrest and ultimately lead to apoptotic cell death.[2][8]

Irinotecan_Mechanism_of_Action cluster_cell Cancer Cell Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases Cleavable_Complex Stabilized Ternary Cleavable Complex SN38->Cleavable_Complex TopoI_DNA Topoisomerase I-DNA Complex TopoI_DNA->Cleavable_Complex SSB Single-Strand DNA Break Cleavable_Complex->SSB Prevents Religation DSB Double-Strand DNA Break SSB->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Irinotecan's mechanism of action leading to apoptosis.

Metabolic Pathways of Irinotecan

The clinical efficacy and toxicity of irinotecan are intricately linked to its complex metabolic pathways. The biotransformation of irinotecan occurs primarily in the liver and involves several key enzymes.

Activation:

  • Conversion to SN-38: The pivotal activation step is the hydrolysis of irinotecan by carboxylesterases (CES), mainly CES1 and CES2, to form the active metabolite SN-38.[9]

Inactivation and Other Metabolic Routes:

  • Glucuronidation of SN-38: SN-38 is detoxified through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G).[9] Genetic variations in the UGT1A1 gene can significantly impact the efficiency of this process, leading to interindividual differences in toxicity.

  • CYP3A4-mediated Oxidation: Cytochrome P450 3A4 (CYP3A4) metabolizes irinotecan through oxidation to form two inactive metabolites:[5][9]

    • APC (aminopentanoic acid derivative), also known as RPR121056: 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin.

    • NPC (primary amine derivative): 7-ethyl-10-[4-amino-1-piperidino]carbonyloxycamptothecin.

Irinotecan_Metabolism Irinotecan Irinotecan (CPT-11) SN38 SN-38 (Active) Irinotecan->SN38 Carboxylesterases (CES1, CES2) APC APC (RPR121056) (Inactive) Irinotecan->APC CYP3A4 NPC NPC (Inactive) Irinotecan->NPC CYP3A4 SN38G SN-38G (Inactive) SN38->SN38G UGT1A1

Figure 2: Major metabolic pathways of irinotecan.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and pharmacokinetics of irinotecan and its metabolites.

Table 1: In Vitro Cytotoxicity of Irinotecan

Cell LineCancer TypeIC50 (µM)AssayReference
LoVoColon Cancer15.8MTT Assay[2]
HT-29Colon Cancer5.17MTT Assay[2]
HUVECEndothelial Cells1.3Proliferation Assay[2]

Table 2: Pharmacokinetic Parameters of Irinotecan and Metabolites in Cancer Patients

CompoundParameterValueUnitsReference
IrinotecanClearance31.6L/h[10]
Volume of distribution (Vss)263L[10]
SN-38Clearance/Fm712L/h[10]
Vss/Fm72,000L[10]
SN-38GClearance/Fm66.8L/h[10]
Vss/Fm85.4L[10]

Fm: fraction of irinotecan converted to the metabolite

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of irinotecan and its metabolites.

Quantification of Irinotecan and its Metabolites by HPLC-MS/MS

This protocol is adapted for the simultaneous quantification of irinotecan, SN-38, SN-38G, and APC in human plasma.[9]

5.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid.[11]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[11]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the HPLC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[11]

5.1.2. Chromatographic Conditions

  • Column: C18 column (e.g., Gemini C18, 3 µm, 100 mm x 2.0 mm).[9]

  • Mobile Phase A: 0.1% acetic acid in water.[9]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile.[9]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-6 min: Linear gradient to 70% B

    • 6-7 min: Hold at 70% B

    • 7-8 min: Linear gradient back to 5% B

    • 8-10 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 25°C.[9]

5.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Precursor Ion > Product Ion):

    • Irinotecan: m/z 587.3 > 167.1

    • SN-38: m/z 393.2 > 349.2

    • SN-38G: m/z 569.2 > 393.2

    • APC (RPR121056): m/z 619.3 > 199.1

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard procedure to determine the cytotoxic effects of irinotecan on cancer cell lines.[2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Drug Treatment: Prepare serial dilutions of irinotecan in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of irinotecan. Include a vehicle control (medium with the same concentration of solvent used to dissolve irinotecan).[2]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.[2]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Irinotecan Add Irinotecan (Serial Dilutions) Incubate_24h->Add_Irinotecan Incubate_48_72h Incubate 48-72h Add_Irinotecan->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

Irinotecan, the parent compound of RPR121056, remains a cornerstone in the treatment of metastatic colorectal cancer and other solid tumors. Its complex pharmacology, characterized by metabolic activation to the potent topoisomerase I inhibitor SN-38 and subsequent detoxification and elimination pathways, presents both therapeutic opportunities and challenges. A thorough understanding of its mechanism of action, metabolic fate, and the factors influencing its efficacy and toxicity is crucial for the development of novel therapeutic strategies and for optimizing its clinical use. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing cancer therapy through the study of topoisomerase I inhibitors and their derivatives.

References

RPR121056-d3 for Mass Spectrometry Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of RPR121056-d3 as a mass spectrometry internal standard for the quantitative analysis of RPR121056. RPR121056, a human metabolite of the anticancer agent irinotecan, requires precise and accurate quantification in biological matrices for pharmacokinetic and metabolic studies.[1] The use of a stable isotope-labeled internal standard such as this compound is the gold standard for such bioanalytical assays, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis.[2][3][4]

Core Principles of Isotope Dilution Mass Spectrometry

The foundation of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard (this compound) is added to a sample at the initial stage of processing. Due to their near-identical physicochemical properties, the analyte (RPR121056) and the internal standard behave similarly during extraction, chromatography, and ionization.[3] The mass spectrometer can differentiate between the two compounds based on their mass difference. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if sample loss or matrix effects occur, leading to highly reliable quantification.[3]

Physicochemical Properties

A summary of the key physicochemical properties of RPR121056 is presented below. The properties of this compound are assumed to be nearly identical, with a slight increase in molecular weight due to the deuterium labeling.

PropertyValue
Chemical Formula C33H38N4O8[1][5]
Molecular Weight (RPR121056) 618.68 g/mol [5]
Molecular Weight (this compound) ~621.70 g/mol (assuming 3 deuterium atoms)
IUPAC Name 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid[1]
Synonyms 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin[1]

Signaling Pathway Context: Irinotecan Metabolism

RPR121056 is a metabolite of irinotecan, a topoisomerase I inhibitor used in cancer chemotherapy. Understanding the metabolic pathway of the parent drug is crucial for interpreting the quantitative data of its metabolites. The following diagram illustrates a simplified metabolic pathway leading to the formation of RPR121056.

G Simplified Irinotecan Metabolism Irinotecan Irinotecan SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases RPR121056 RPR121056 Irinotecan->RPR121056 Other Metabolic Pathways MetaboliteX Intermediate Metabolites SN38->MetaboliteX UGT1A1 (Glucuronidation) G Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Peak Peak Integration (Analyte & IS) MS->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Curve Calibration Curve Generation Ratio->Curve Quant Quantification of Unknowns Curve->Quant G Hierarchy of Quantification Methods External External Standard - No correction for sample variability - High susceptibility to matrix effects Analog Analog Internal Standard - Corrects for some variability - Different physicochemical properties External->Analog Increasing Accuracy SIL Stable Isotope-Labeled Internal Standard + Near-identical properties + Corrects for extraction, matrix, and ionization variability + Gold Standard Analog->SIL Increasing Accuracy

References

An In-depth Technical Guide to the Physical and Chemical Properties of RPR121056-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR121056, also known as 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin, is a significant human metabolite of the chemotherapeutic agent Irinotecan.[1] The deuterated isotopologue, RPR121056-d3, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and the biological context of this compound, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

The introduction of three deuterium atoms minimally impacts the physical and chemical properties of RPR121056, with a primary effect on its molecular weight. The properties of the non-deuterated compound are presented as a close proxy.

Table 1: Physical and Chemical Properties of RPR121056 and this compound

PropertyValue (RPR121056)Value (this compound)Source
Molecular Formula C₃₃H₃₈N₄O₈C₃₃H₃₅D₃N₄O₈[1]
Molecular Weight 618.68 g/mol 621.70 g/mol [1]
CAS Number 181467-56-1Not available[1]
Appearance SolidSolid-
Melting Point Not availableNot available-
Boiling Point Not availableNot available-
Solubility Soluble in DMSOSoluble in DMSO-
pKa Not availableNot available-
Stability Stable under recommended storage conditionsStable under recommended storage conditions-

Synthesis and Deuteration

A specific, detailed synthesis protocol for this compound is not publicly available. However, its synthesis would follow the general principles of preparing the non-deuterated analogue, incorporating a deuterated reagent at a suitable step.

The synthesis of RPR121056 is achieved through the derivatization of 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of Irinotecan. This involves the coupling of the 10-hydroxyl group with a side chain containing the 4-N-(5-aminopentanoic acid)-1-piperidino moiety.

For the deuterated analogue, this compound, deuterium atoms could be introduced into the pentanoic acid chain. This would typically involve using a deuterated precursor, such as 5-aminopentanoic acid-d3, during the synthesis of the side chain.

Biological Context and Mechanism of Action

RPR121056 is a metabolite of Irinotecan, a potent topoisomerase I inhibitor used in cancer therapy. Irinotecan itself is a prodrug that is converted to its active form, SN-38. RPR121056 is formed through the oxidation of the dipiperidino side chain of Irinotecan. While SN-38 is the primary cytotoxic agent, understanding the formation and clearance of all metabolites, including RPR121056, is crucial for comprehending the overall pharmacology and potential for drug-drug interactions of Irinotecan.

The mechanism of action of the parent compound, Irinotecan, and its active metabolite, SN-38, involves the stabilization of the topoisomerase I-DNA covalent complex. This leads to the accumulation of single-strand breaks in the DNA, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks, ultimately inducing apoptosis in cancer cells.

Irinotecan Metabolic and Action Pathway

Irinotecan_Pathway cluster_blood Bloodstream cluster_liver Liver Cell cluster_cancer Cancer Cell Irinotecan Irinotecan (Prodrug) Irinotecan_in_liver Irinotecan Irinotecan->Irinotecan_in_liver Uptake SN38 SN-38 (Active Metabolite) Irinotecan_in_liver->SN38 Carboxylesterases RPR121056 RPR121056 (APC) (Metabolite) Irinotecan_in_liver->RPR121056 CYP3A4 SN38G SN-38G (Inactive Glucuronide) SN38->SN38G UGT1A1 SN38_in_cancer SN-38 SN38->SN38_in_cancer Transport Top1_DNA Topoisomerase I-DNA Complex SN38_in_cancer->Top1_DNA Inhibition DSB DNA Double-Strand Breaks Top1_DNA->DSB Replication Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Metabolic activation of Irinotecan and mechanism of action of its active metabolite SN-38.

Experimental Protocols

The quantification of this compound, along with Irinotecan and its other metabolites, is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The following is a representative protocol for the analysis of these compounds in human plasma.

Protocol: Quantification of Irinotecan and its Metabolites in Human Plasma by HPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add a known amount of the internal standard solution (containing this compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

      • Irinotecan: m/z 587.3 → 393.2

      • SN-38: m/z 393.2 → 349.1

      • RPR121056 (APC): m/z 619.3 → 393.2

      • This compound: m/z 622.3 → 393.2 (example transition, would need to be optimized)

    • Optimize other parameters such as collision energy and declustering potential for each compound.

  • Data Analysis:

    • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Workflow for Pharmacokinetic Analysis

Experimental_Workflow start Start: Collect Plasma Samples prep Sample Preparation: - Add Internal Standard (this compound) - Protein Precipitation start->prep hplc HPLC Separation: - C18 Reversed-Phase Column - Gradient Elution prep->hplc ms MS/MS Detection: - ESI Positive Mode - MRM Transitions hplc->ms data Data Analysis: - Peak Integration - Calibration Curve - Concentration Calculation ms->data end End: Pharmacokinetic Modeling data->end

Caption: A typical workflow for the analysis of this compound and related compounds in plasma samples.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Irinotecan and its metabolites. A thorough understanding of its properties, its relationship to the parent drug, and the analytical methods for its quantification are essential for researchers in pharmacology, drug metabolism, and clinical development. This guide provides a foundational resource to support these endeavors. Further research to fully characterize its physical properties and to develop and publish a detailed synthesis protocol would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of RPR121056 Using Deuterated Internal Standard RPR121056-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056 is a potent anti-cancer agent belonging to the camptothecin class of compounds. These compounds exert their cytotoxic effects by inhibiting DNA topoisomerase I, a critical enzyme involved in DNA replication and repair.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, RPR121056 leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.

The quantitative analysis of RPR121056 in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and specificity.[1] The use of a stable isotope-labeled internal standard, such as RPR121056-d3, is essential for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects.[3]

These application notes provide a detailed protocol for the extraction and quantification of RPR121056 in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Signaling Pathway: Mechanism of Topoisomerase I Inhibition

The following diagram illustrates the mechanism of action of RPR121056 as a topoisomerase I inhibitor.

Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibition by RPR121056 cluster_0 DNA Replication Fork cluster_1 Inhibition cluster_2 Cellular Consequences Replicating_DNA Replicating DNA Topoisomerase_I Topoisomerase I Replicating_DNA->Topoisomerase_I relieves torsional stress Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex creates transient nick Cleavable_Complex->Replicating_DNA religation (inhibited) RPR121056 RPR121056 Stabilized_Complex Stabilized Ternary Complex RPR121056->Stabilized_Complex binds and stabilizes DNA_Strand_Break DNA Single-Strand Break Collision with Replication Fork Stabilized_Complex->DNA_Strand_Break leads to DNA_Damage_Response DNA Damage Response DNA_Strand_Break->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Mechanism of RPR121056-mediated topoisomerase I inhibition.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a protein precipitation method for the extraction of RPR121056 from human plasma. This technique is rapid, cost-effective, and suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • RPR121056 analytical standard

  • This compound (Internal Standard - IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS vials with inserts

Procedure:

  • Thaw plasma samples, RPR121056 standard stock solutions, and this compound IS stock solution to room temperature.

  • Prepare a working solution of this compound in acetonitrile at a concentration of 100 ng/mL.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Spike 10 µL of the this compound working solution into the plasma sample.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method for the quantification of RPR121056. Optimization of these parameters may be required for specific instrumentation.

Chromatographic Conditions:

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusion of pure standards

Multiple Reaction Monitoring (MRM) Transitions:

The specific MRM transitions for RPR121056 and this compound must be determined empirically by infusing the analytical standards into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
RPR121056To be determinedTo be determinedTo be optimized
This compoundTo be determinedTo be determinedTo be optimized

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared in the same biological matrix as the samples (e.g., blank human plasma) by spiking known concentrations of RPR121056. The concentration of the internal standard (this compound) should be kept constant.

Representative Calibration Curve Data:

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
1.00.115
5.00.592
10.01.180
50.05.950
100.011.920
Linearity (r²) > 0.995
Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates.

Representative Precision and Accuracy Data:

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.10.09595.0< 15
Low QC0.30.29197.0< 10
Mid QC3031.2104.0< 8
High QC8078.998.6< 8

Experimental Workflow

The following diagram provides a visual representation of the entire analytical workflow.

LCMS_Workflow LC-MS/MS Workflow for RPR121056 Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection 8. Injection into UHPLC Reconstitution->Injection Chromatography 9. Chromatographic Separation (C18 Column) Injection->Chromatography Ionization 10. Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis 11. Mass Analysis (MRM) Ionization->Mass_Analysis Integration 12. Peak Integration Mass_Analysis->Integration Calibration 13. Calibration Curve Generation Integration->Calibration Quantification 14. Concentration Calculation Calibration->Quantification Report 15. Report Generation Quantification->Report

References

Application Notes and Protocols for Quantitative Proteomics: A Workflow Using Isobaric Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in a complex biological sample. It plays a crucial role in drug discovery and development by enabling the identification of therapeutic targets, the elucidation of drug mechanisms of action, and the discovery of biomarkers for efficacy and toxicity. This document provides a detailed protocol for a quantitative proteomics workflow using isobaric labeling, a robust method for relative quantification of proteins across multiple samples.

The protocol outlined below is a representative workflow that can be adapted for the analysis of cellular responses to a small molecule inhibitor, hypothetically designated as RPR121056. The inclusion of a deuterated internal standard, such as RPR121056-d3, is a common practice in targeted mass spectrometry assays for precise quantification of the compound itself, but is not directly utilized in this global proteomics workflow for protein quantification. Instead, isobaric tags (e.g., Tandem Mass Tags™ or TMT™) are employed to label peptides from different experimental conditions, allowing for multiplexed analysis and relative quantification of thousands of proteins simultaneously.

Experimental Protocols

This section details the key experimental procedures for a quantitative proteomics study, from sample preparation to data analysis.

Cell Culture and Treatment
  • Cell Seeding: Plate a human cancer cell line (e.g., PC-3 for prostate cancer research) in T-75 flasks and culture in appropriate media supplemented with 10% fetal bovine serum until they reach 70-80% confluency.

  • Treatment: Treat the cells with either the vehicle (e.g., 0.1% DMSO) or RPR121056 at a final concentration of 10 µM for 24 hours. Include multiple biological replicates for each condition (n ≥ 3).

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until further processing.

Protein Extraction and Digestion
  • Cell Lysis: Resuspend the cell pellets in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors. Sonicate the samples on ice to ensure complete cell lysis and to shear DNA.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Reduction and Alkylation: For each sample, take 100 µg of protein. Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.

  • Protein Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.5). Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C with gentle shaking.

Peptide Labeling with Isobaric Tags (TMTpro™ 16-plex Example)
  • Peptide Desalting: Acidify the digested peptide samples with 1% trifluoroacetic acid (TFA) and desalt using C18 solid-phase extraction (SPE) cartridges. Elute the peptides with 50% acetonitrile in 0.1% TFA and dry them completely using a vacuum centrifuge.

  • Isobaric Labeling: Resuspend the dried peptides in 100 mM TEAB buffer (pH 8.5). Add the respective TMTpro™ reagent to each sample and incubate for 1 hour at room temperature.

  • Labeling Quenching and Sample Pooling: Quench the labeling reaction by adding 5% hydroxylamine. Combine all labeled samples into a single tube and desalt using C18 SPE. Dry the pooled sample using a vacuum centrifuge.

Peptide Fractionation and Mass Spectrometry
  • High-pH Reversed-Phase Fractionation: To reduce sample complexity, fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography. Collect a total of 12 fractions and dry them using a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute each fraction in 2% acetonitrile, 0.1% formic acid. Analyze each fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer. Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans in the Orbitrap and MS2 scans in the Orbitrap or ion trap for peptide identification and TMT reporter ion quantification.

Data Analysis
  • Database Searching: Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer™, MaxQuant). Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.

  • Protein Quantification and Statistical Analysis: Quantify the TMT reporter ions to determine the relative abundance of each identified protein across the different samples. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with RPR121056.

Data Presentation

The quantitative results from the proteomics experiment should be summarized in a clear and structured table. Below is a hypothetical example of how to present the data for proteins that are significantly altered in response to RPR121056 treatment.

Protein AccessionGene SymbolProtein NameFold Change (RPR121056/Vehicle)p-valueBiological Function
P04637TP53Cellular tumor antigen p532.50.001Tumor suppressor, cell cycle arrest
P62258HSP90AA1Heat shock protein HSP 90-alpha-1.80.005Chaperone, protein folding
Q06830BCL2L1Bcl-2-like protein 1-2.10.003Apoptosis regulation
P10636PRKCAProtein kinase C alpha type1.90.012Signal transduction, cell proliferation
Q13547MAPK1Mitogen-activated protein kinase 1-1.60.025Signal transduction, cell growth

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative proteomics analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment (Vehicle vs. RPR121056) protein_extraction Protein Extraction cell_culture->protein_extraction protein_digestion Protein Digestion (Trypsin) protein_extraction->protein_digestion tmt_labeling Isobaric Labeling (TMTpro™) protein_digestion->tmt_labeling sample_pooling Sample Pooling tmt_labeling->sample_pooling fractionation Peptide Fractionation sample_pooling->fractionation lc_msms LC-MS/MS Analysis fractionation->lc_msms database_search Database Search (Protein ID) lc_msms->database_search quantification Quantification & Stats database_search->quantification

Caption: A general workflow for quantitative proteomics using isobaric labeling.

Hypothetical Signaling Pathway Affected by RPR121056

Based on the hypothetical data, RPR121056 may impact the p53 signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential points of intervention.

signaling_pathway RPR121056 RPR121056 p53 p53 RPR121056->p53 stabilizes DNA_damage DNA Damage DNA_damage->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits

Caption: A simplified p53 signaling pathway potentially modulated by RPR121056.

Application of RPR121056-d3 in Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), is a prominent metabolite of the anticancer drug Irinotecan (CPT-11).[1][2] Irinotecan undergoes a complex metabolic activation and detoxification process, with the formation of RPR121056 representing a key pathway mediated by cytochrome P450 3A4 (CYP3A4).[3] Understanding the kinetics of RPR121056 formation is critical for a comprehensive evaluation of Irinotecan's pharmacokinetics and metabolism.

RPR121056-d3 is the stable isotope-labeled (deuterated) analog of RPR121056. In drug metabolism studies, deuterated compounds serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability and enhances the accuracy and precision of quantification.[6][8]

These application notes provide detailed protocols for the use of this compound in the context of in vitro metabolism studies of Irinotecan and the subsequent quantification of the metabolite RPR121056.

Metabolic Pathway of Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases (CES).[1][9][10] SN-38 is a potent topoisomerase I inhibitor responsible for the drug's cytotoxic activity.[1][11] Concurrently, Irinotecan is metabolized by CYP3A4 enzymes primarily in the liver to form inactive oxidative metabolites, including RPR121056 (APC) and NPC.[1][3] The active metabolite SN-38 is further detoxified by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G).[3]

Irinotecan_Metabolism Irinotecan Irinotecan (CPT-11) SN38 SN-38 (Active) Irinotecan->SN38 CES RPR121056 RPR121056 (APC) (Inactive) Irinotecan->RPR121056 CYP3A4 NPC NPC (Inactive) Irinotecan->NPC CYP3A4 SN38G SN-38G (Inactive) SN38->SN38G UGT1A1 NPC->SN38 CES

Caption: Metabolic pathway of Irinotecan.[1][3]

Experimental Protocols

In Vitro Metabolism of Irinotecan in Human Liver Microsomes

This protocol describes the incubation of Irinotecan with human liver microsomes to study the formation of its metabolites, including RPR121056.

Materials:

  • Irinotecan

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • This compound (as an internal standard for subsequent analysis)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Add Irinotecan (typically from a stock solution in DMSO or methanol) to the pre-warmed incubation mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

  • Termination of the Reaction:

    • Stop the reaction at the designated time points by adding an excess of ice-cold acetonitrile (e.g., 2 volumes). This will precipitate the proteins and halt enzymatic activity.

    • Add a known concentration of this compound internal standard solution to each tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable mobile phase for injection if concentration is needed.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing Prep_Buffer Prepare Phosphate Buffer Mix Combine Buffer, NADPH, and HLMs Prep_Buffer->Mix Prep_NADPH Prepare NADPH System Prep_NADPH->Mix Prep_HLM Thaw Human Liver Microsomes Prep_HLM->Mix Prep_Irinotecan Prepare Irinotecan Stock Add_Irinotecan Add Irinotecan to start reaction Prep_Irinotecan->Add_Irinotecan Pre_incubate Pre-incubate at 37°C Mix->Pre_incubate Pre_incubate->Add_Irinotecan Incubate Incubate at 37°C Add_Irinotecan->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Add_IS Add this compound (Internal Standard) Terminate->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS Analysis Collect->Analysis

Caption: Workflow for in vitro metabolism of Irinotecan.
Quantification of RPR121056 by LC-MS/MS

This protocol outlines a general procedure for the quantification of RPR121056 in samples from in vitro metabolism studies using this compound as an internal standard.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[12]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of RPR121056 and this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of calibration standards by spiking known concentrations of RPR121056 into a blank matrix (e.g., the supernatant from a control incubation without Irinotecan).

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

    • Add a fixed concentration of the this compound internal standard to all standards, QCs, and study samples.

  • LC-MS/MS Analysis:

    • Inject the processed samples, standards, and QCs onto the LC-MS/MS system.

    • Set up the MRM transitions for RPR121056 and this compound. The precursor ions will be the protonated molecules [M+H]+, and the product ions will be specific fragments generated by collision-induced dissociation.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of RPR121056 and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

    • Determine the concentration of RPR121056 in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

LCMS_Quantification_Workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Stocks Prepare Stock Solutions (RPR121056 & this compound) Prep_Cal Prepare Calibration Standards Prep_Stocks->Prep_Cal Prep_QC Prepare Quality Controls Prep_Stocks->Prep_QC Add_IS Add Internal Standard to all samples Prep_Cal->Add_IS Prep_QC->Add_IS Inject Inject Samples Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify

Caption: Workflow for LC-MS/MS quantification of RPR121056.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
RPR121056To be determined empiricallyTo be determined empirically
This compoundPrecursor of RPR121056 + 3Same as or different from RPR121056

Note: The exact m/z values need to be optimized based on the specific instrument and experimental conditions.

Table 2: Formation of RPR121056 from Irinotecan in Human Liver Microsomes

Incubation Time (min)Concentration of RPR121056 (nM)
0< LLOQ
5Example Value
15Example Value
30Example Value
60Example Value

LLOQ: Lower Limit of Quantification. Example values would be filled in with experimental data.

Table 3: Kinetic Parameters for RPR121056 Formation

ParameterValue
Vmax (pmol/min/mg protein)Calculated from experimental data
Km (µM)Calculated from experimental data
Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)Calculated from experimental data

These parameters are determined by incubating various concentrations of Irinotecan and measuring the initial rate of RPR121056 formation.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the Irinotecan metabolite RPR121056 in drug metabolism studies. The use of a stable isotope-labeled internal standard is a best practice in bioanalysis, ensuring high-quality data for pharmacokinetic and metabolic profiling. The protocols and workflows provided here offer a robust framework for researchers and scientists in the field of drug development to investigate the metabolic fate of Irinotecan.

References

Application Notes and Protocols: RPR121056-d3 as a Tracer in Metabolic Flux Analysis of Irinotecan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, primarily used in the treatment of metastatic colorectal cancer. As a prodrug, its clinical efficacy and toxicity are intrinsically linked to its complex metabolic conversion. A thorough understanding of the metabolic fate of irinotecan is crucial for optimizing therapeutic regimens and mitigating adverse effects. This document provides detailed application notes and protocols for utilizing RPR121056-d3, a deuterated stable isotope-labeled internal standard, as a tracer in the metabolic flux analysis of irinotecan.

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), is a major, yet inactive, human metabolite of irinotecan.[1] It is formed through an oxidative pathway primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4] By using a deuterated version, this compound, researchers can precisely trace and quantify the flux through this specific metabolic branch. This allows for a deeper understanding of the inter-individual variability in irinotecan metabolism, the impact of co-administered drugs, and the role of specific enzymes in the overall disposition of the drug.

Metabolic flux analysis (MFA) with stable isotope tracers is a powerful technique to elucidate the dynamics of metabolic pathways.[5] By introducing a labeled compound into a biological system, the rate of appearance of the label in downstream metabolites can be measured, providing a direct assessment of the metabolic pathway's activity. This compound serves as an ideal tracer to investigate the CYP3A4-mediated oxidative metabolism of irinotecan, providing valuable insights for drug development and personalized medicine.

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of irinotecan and the experimental approach for its analysis, the following diagrams are provided.

Irinotecan_Metabolism cluster_activation Activation cluster_inactivation Inactivation cluster_transport Transport Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (CES) RPR121056 RPR121056 (APC) (Inactive Metabolite) Irinotecan->RPR121056 CYP3A4 NPC NPC (Inactive Metabolite) Irinotecan->NPC CYP3A4 Irinotecan_out Irinotecan (efflux) Irinotecan->Irinotecan_out ABCB1, ABCC2, ABCG2 SN38G SN-38G (Inactive Glucuronide) SN38->SN38G UGT1A1 SN38_out SN-38 (efflux) SN38->SN38_out ABCG2, ABCC2 SN38G_out SN-38G (efflux) SN38G->SN38G_out ABCC2

Figure 1: Irinotecan Metabolic Pathway.

Experimental_Workflow start Start: In Vitro or In Vivo Experiment incubation Incubation with Irinotecan and this compound (Tracer) start->incubation sampling Time-course Sample Collection (e.g., plasma, microsomes) incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Irinotecan, Metabolites, and this compound analysis->quantification mfa Metabolic Flux Analysis quantification->mfa interpretation Data Interpretation and Pathway Elucidation mfa->interpretation

Figure 2: Experimental Workflow for Metabolic Flux Analysis.

Data Presentation: Quantitative Insights into Irinotecan Metabolism

The following tables summarize key quantitative data related to the metabolic flux of irinotecan, providing a baseline for comparative studies.

Table 1: In Vivo Pharmacokinetic Parameters of Irinotecan and its Metabolites

ParameterIrinotecan (CPT-11)SN-38RPR121056 (APC)SN-38GReference
Relative Extent of Conversion (AUC ratio) -0.49 ± 0.330.29 ± 0.17-[6]
Terminal Elimination Half-life (hours) 8.0 - 8.916.8 - 24.38.7 - 9.218.3 - 19.4[7]
Time to Maximum Concentration (Tmax, hours) ~1.5~1.5->1.5[8]

Table 2: In Vitro Kinetic Parameters for RPR121056 (APC) Formation in Human Liver Microsomes

Substrate FormKm (μM)Vmax (pmol/min/mg protein)Reference
Irinotecan (Lactone) 18.4 ± 1.426.0 ± 0.6[9]
Irinotecan (Carboxylate) 39.7 ± 11.613.4 ± 1.7[9]

Table 3: Relative Metabolic Rates in Human Liver and Intestinal S9 Fractions

Metabolic ConversionLiver S9 FractionIntestinal S9 FractionReference
SN-38 Formation Rate Lower3-fold Higher[2]
SN-38G Formation Rate 3-fold HigherLower[2]
SN-38G to SN-38 Ratio 6-fold Higher SN-38G3-fold Higher SN-38[2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Irinotecan in Human Liver Microsomes (HLM)

Objective: To determine the kinetics of this compound formation from irinotecan and to assess the metabolic flux through the CYP3A4 pathway.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Irinotecan hydrochloride

  • This compound (as internal standard and tracer)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of irinotecan in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final protein concentration of 0.2-0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding irinotecan to the pre-warmed mixture to achieve final concentrations ranging from 1 to 100 µM. For tracer experiments, a known concentration of this compound is also added.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., camptothecin) to each aliquot.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify irinotecan, RPR121056, and this compound.[9][10]

Protocol 2: Irinotecan Metabolism in Cultured Hepatocytes

Objective: To investigate the metabolic flux of irinotecan in a cellular model that more closely mimics the in vivo environment.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Irinotecan hydrochloride

  • This compound

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Thaw and seed hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Treatment:

    • After cell attachment, replace the medium with fresh medium containing irinotecan at clinically relevant concentrations (e.g., 1-10 µM) and a known concentration of this compound.

  • Incubation:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

    • Collect both cell culture medium and cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Collection and Processing:

    • Medium: Collect the medium, centrifuge to remove debris, and store the supernatant at -80°C.

    • Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells with a suitable solvent (e.g., 80% methanol). Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Metabolite Extraction:

    • For both medium and lysate samples, precipitate proteins with ice-cold acetonitrile containing an internal standard.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify irinotecan, RPR121056, and this compound in the processed samples using a validated LC-MS/MS method.[2]

Conclusion

The use of this compound as a tracer in metabolic flux analysis provides a powerful tool for dissecting the complex metabolism of irinotecan. By accurately quantifying the flux through the CYP3A4-mediated oxidative pathway, researchers can gain critical insights into the factors influencing drug efficacy and toxicity. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for scientists in academia and the pharmaceutical industry, facilitating further research into the personalized treatment strategies for cancer patients receiving irinotecan.

References

Application Notes and Protocols for Cell-Based Assays Involving RPR121056, a Metabolite of Irinotecan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), is a major human metabolite of the chemotherapeutic agent irinotecan (CPT-11).[1][2][3] Irinotecan is a prodrug that undergoes metabolic activation and inactivation through various enzymatic pathways. The primary active metabolite, SN-38, is a potent topoisomerase I inhibitor responsible for the drug's cytotoxic effects.[1][4] RPR121056 is formed via an oxidation pathway of irinotecan, which is considered a competing pathway to the formation of the highly active SN-38.[1] While generally considered an inactive metabolite, the comprehensive evaluation of all major metabolites is crucial for a complete understanding of a drug's disposition, potential for drug-drug interactions, and off-target effects.

The deuterated form, RPR121056-d3, is primarily intended for use as an internal standard in analytical methods, such as mass spectrometry, for the precise quantification of RPR121056 in biological samples. However, for the assessment of biological activity in cell-based assays, the non-deuterated form, RPR121056, should be utilized.

These application notes provide a framework and detailed protocols for conducting cell-based assays to evaluate the cellular effects of RPR121056, particularly in comparison to its parent drug, irinotecan, and the active metabolite, SN-38.

Signaling Pathways and Experimental Workflows

Irinotecan Metabolic and Topoisomerase I Inhibition Pathway

Irinotecan_Metabolism_and_Action Irinotecan Metabolism and Mechanism of Action cluster_enzymes Metabolizing Enzymes Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Activation RPR121056 RPR121056 (APC) (Inactive Metabolite) Irinotecan->RPR121056 Inactivation SN38G SN-38G (Inactive Glucuronide) SN38->SN38G Detoxification TopoisomeraseI Topoisomerase I-DNA Complex SN38->TopoisomeraseI Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseI->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CES Carboxylesterases (CES) CYP3A4 CYP3A4 UGT1A1 UGT1A1

Caption: Metabolic activation and inactivation pathways of irinotecan.

General Workflow for Cell-Based Cytotoxicity Assay

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Culture selected cancer cell line start->cell_culture cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding treatment Treat cells with serial dilutions of RPR121056, Irinotecan, and SN-38 cell_seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability_assay Perform cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) incubation->viability_assay data_acquisition Measure absorbance or luminescence viability_assay->data_acquisition data_analysis Calculate % viability and determine IC50 values data_acquisition->data_analysis end End data_analysis->end

References

Application Notes and Protocols for RPR121056-d3: A Proposed P-glycoprotein Tracer for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as Tariquidar (XR9576), is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from tumor cells.[3][4][5] It is also expressed in various normal tissues, including the blood-brain barrier, where it restricts the entry of xenobiotics into the central nervous system.[6]

The deuterated analog, RPR121056-d3, is proposed here as a novel radiotracer for in vivo imaging of P-gp expression and function using Positron Emission Tomography (PET). The introduction of deuterium is intended to reduce the rate of metabolic degradation, potentially leading to improved pharmacokinetic properties and a more stable signal for imaging. This application note provides a detailed, albeit proposed, framework for the use of [¹⁸F]this compound as a PET imaging agent to non-invasively assess P-gp levels and activity in preclinical and clinical research.

Principle of Application

The proposed application of [¹⁸F]this compound for in vivo imaging is based on its high affinity and specificity for P-glycoprotein. When radiolabeled with a positron-emitting isotope such as Fluorine-18, the tracer can be administered intravenously and its distribution in the body can be quantified using a PET scanner. The accumulation of [¹⁸F]this compound in tissues is expected to be directly proportional to the density of P-gp. This allows for the non-invasive visualization and quantification of P-gp expression, which can be invaluable for:

  • Oncology: Identifying P-gp mediated multidrug resistance in tumors, predicting response to chemotherapy, and monitoring the efficacy of P-gp inhibitors.[3][4][7]

  • Neuroscience: Studying the role of P-gp at the blood-brain barrier in health and disease, and assessing the brain penetration of P-gp substrate drugs.

  • Drug Development: Evaluating the potential of new chemical entities to act as P-gp substrates or inhibitors in vivo.

Proposed Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of [¹⁸F]this compound interaction with P-glycoprotein at the cellular level.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tracer_ext [¹⁸F]this compound Pgp P-glycoprotein (P-gp) Tracer_ext->Pgp Binds to P-gp Tracer_int [¹⁸F]this compound Pgp->Tracer_int Inhibition of Efflux PET_Signal PET Signal Detection Tracer_int->PET_Signal Accumulation leads to

Proposed mechanism of [¹⁸F]this compound interaction with P-gp.

Experimental Protocols

The following are proposed protocols for the use of [¹⁸F]this compound in preclinical in vivo imaging studies.

Radiolabeling of this compound with Fluorine-18

This protocol outlines a hypothetical two-step radiolabeling procedure.

Materials:

  • This compound precursor (e.g., with a suitable leaving group for fluorination)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector

Procedure:

  • Azeotropic drying of [¹⁸F]Fluoride: Add a solution of K222 and K₂CO₃ in acetonitrile/water to the aqueous [¹⁸F]fluoride solution. Evaporate the solvent under a stream of nitrogen at 110°C to obtain the anhydrous [¹⁸F]F-K222-K₂CO₃ complex. Repeat with anhydrous acetonitrile.

  • Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]F-K222-K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes).

  • Purification: After cooling, quench the reaction with water. Load the crude reaction mixture onto an SPE cartridge. Elute the desired product with an appropriate solvent (e.g., ethanol or acetonitrile).

  • HPLC Purification: Purify the eluate using a semi-preparative HPLC system to isolate [¹⁸F]this compound from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the radiotracer. Remove the organic solvent by evaporation and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

In Vivo PET Imaging in a Xenograft Mouse Model of Multidrug Resistance

This protocol describes a typical imaging study in mice bearing tumors with varying levels of P-gp expression.

Animal Models:

  • Nude mice bearing xenografts of a P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and the corresponding parental, low P-gp expressing cell line (e.g., MCF7).

Imaging Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane (2% for induction, 1-1.5% for maintenance). Place the animal on the scanner bed with temperature control.

  • Tracer Administration: Administer a bolus injection of [¹⁸F]this compound (e.g., 3.7-7.4 MBq) via the tail vein.

  • PET Scan: Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection.

  • CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Blocking Study (for specificity): In a separate cohort of animals, co-administer a high dose of non-radiolabeled RPR121056 or another known P-gp inhibitor (e.g., tariquidar) to demonstrate the specificity of the tracer binding.

Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor, muscle (as a reference tissue), and other organs of interest on the co-registered images.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the Standardized Uptake Value (SUV) for each ROI at different time points.

    • Perform kinetic modeling of the dynamic data to estimate binding parameters.

Proposed Experimental Workflow

The following diagram outlines the proposed workflow for a preclinical in vivo imaging study using [¹⁸F]this compound.

Start Start: Preclinical Study Design Radiolabeling Radiolabeling of this compound with ¹⁸F Start->Radiolabeling QC Quality Control of Radiotracer Radiolabeling->QC Animal_Prep Animal Model Preparation (Xenografts) QC->Animal_Prep Injection Intravenous Injection of [¹⁸F]this compound Animal_Prep->Injection PET_CT PET/CT Imaging Injection->PET_CT Data_Acquisition Dynamic Data Acquisition PET_CT->Data_Acquisition Image_Recon Image Reconstruction and Analysis Data_Acquisition->Image_Recon Quantification Quantification (SUV, Kinetic Modeling) Image_Recon->Quantification End End: Data Interpretation and Reporting Quantification->End

Proposed workflow for a preclinical imaging study.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the proposed in vivo studies.

Table 1: Proposed Radiochemical and Pharmacokinetic Properties of [¹⁸F]this compound

ParameterProposed Value
Radiochemical Yield> 40% (decay-corrected)
Radiochemical Purity> 98%
Molar Activity> 50 GBq/µmol
Plasma Half-life (t½)Expected to be longer than non-deuterated analog
In vivo Stability> 90% intact tracer in plasma at 60 min post-injection

Table 2: Proposed Biodistribution Data of [¹⁸F]this compound in a Xenograft Mouse Model (60 min post-injection)

Tissue% Injected Dose per Gram (%ID/g) - P-gp High Tumor% Injected Dose per Gram (%ID/g) - P-gp Low Tumor% Injected Dose per Gram (%ID/g) - Blocking Study (P-gp High)
P-gp High Tumor High-Low
P-gp Low Tumor -Low-
Blood ModerateModerateModerate
Liver HighHighHigh
Kidneys HighHighHigh
Brain LowLowLow
Muscle LowLowLow

Table 3: Proposed PET Imaging Quantification in Tumors

ParameterP-gp High TumorP-gp Low TumorP-gp High Tumor (Blocking)
SUVmax (at 60 min) HighLowSignificantly Reduced
Tumor-to-Muscle Ratio HighLowSignificantly Reduced
Volume of Distribution (Vₜ) HighLowSignificantly Reduced

Conclusion

The proposed deuterated P-glycoprotein inhibitor, [¹⁸F]this compound, holds significant promise as a PET radiotracer for the in vivo visualization and quantification of P-gp expression and function. The enhanced metabolic stability offered by deuteration is expected to result in improved imaging characteristics compared to its non-deuterated counterpart. The detailed protocols and workflows provided in this application note offer a comprehensive guide for researchers to explore the potential of this novel imaging agent in oncology, neuroscience, and drug development. It is important to note that these are proposed applications and protocols, and experimental validation is required to establish the efficacy and safety of [¹⁸F]this compound for in vivo imaging.

References

Standard Operating Procedure for RPR121056-d3 Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of RPR121056-d3. RPR121056 is a known human metabolite of the chemotherapeutic agent Irinotecan.[1] As a camptothecin analogue, its mechanism of action is the inhibition of DNA topoisomerase I.[2][3] The deuterated form, this compound, is intended for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of RPR121056.[4]

Chemical and Physical Properties

A summary of the known physical and chemical properties of the non-deuterated parent compound, RPR121056, is provided below. These properties are expected to be very similar for this compound.

PropertyValueReference
Molecular Formula C₃₃H₃₈N₄O₈[1]
Molecular Weight 618.68 g/mol [1]
Appearance Pale Yellow to Light Yellow Solid[5]
Melting Point 166-168 °C[5]
Solubility DMSO: 200 mg/mL (requires sonication)[5]
Storage Temperature -20°C Freezer[5]

Standard Operating Procedures for Handling

Given the cytotoxic nature of camptothecin derivatives, this compound should be handled with care in a laboratory setting. The following procedures are based on general safety guidelines for handling hazardous chemicals.[2][6]

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

Handling and Storage
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Storage: Store in a tightly sealed container in a freezer at -20°C.[5] The compound is hygroscopic and should be protected from moisture.[2]

  • Static Discharge: Take precautionary measures against static discharges when handling the solid powder.[1]

Spill and Disposal Procedures
  • Spills: In case of a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Protocol 1: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.[7][8]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer

  • This compound (dissolved in DMSO)

  • 5x DNA Loading Dye

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing 1x Topoisomerase I Reaction Buffer and supercoiled plasmid DNA.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a DMSO vehicle control.

  • Pre-incubate the reaction mixtures for 10 minutes at room temperature.[7]

  • Initiate the reaction by adding 1-2 units of human Topoisomerase I.

  • Incubate the reaction at 37°C for 30 minutes.[9]

  • Stop the reaction by adding 5x DNA loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.[7]

  • Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the no-inhibitor control.

Anticipated Results:

In the absence of the inhibitor, the supercoiled DNA will be converted to its relaxed form. With increasing concentrations of this compound, the relaxation of the supercoiled DNA will be inhibited, resulting in a dose-dependent increase in the intensity of the supercoiled DNA band.[7]

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines.[9]

Materials:

  • Cancer cell line (e.g., HT-29 human colon cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48 or 72 hours. Include untreated and vehicle (DMSO) controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).[9]

Protocol 3: Use of this compound as an Internal Standard in LC-MS

Deuterated compounds are ideal internal standards for LC-MS analysis as they co-elute with the analyte but are distinguishable by their mass.[4]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Spiking of Internal Standard: Add a known amount of the this compound stock solution to each sample and calibration standard at the beginning of the sample preparation process.

  • Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS Analysis: Analyze the extracted samples by LC-MS. The mass spectrometer should be set to monitor the mass transitions for both the non-deuterated RPR121056 and the deuterated this compound.

  • Quantification: The concentration of RPR121056 in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Quantitative Data Summary

The following table provides a summary of reported IC₅₀ values for various camptothecin derivatives against different cancer cell lines. This data is for illustrative purposes to provide context for the expected potency of RPR121056.

CompoundCell LineIC₅₀ (nM)Reference
SN-38HT-29 (Colon)8.8[6]
CamptothecinHT-29 (Colon)10[6]
9-AminocamptothecinHT-29 (Colon)19[6]
TopotecanHT-29 (Colon)33[6]
CamptothecinMCF-7 (Breast)89[10]
CamptothecinHCC1419 (Breast)67[10]

Visualizations

Irinotecan_Metabolism Irinotecan Irinotecan SN38 SN-38 (Active) Irinotecan->SN38 Carboxylesterases (CES) APC APC (Inactive) (RPR121056) Irinotecan->APC CYP3A4 NPC NPC (Inactive) Irinotecan->NPC CYP3A4 SN38G SN-38G (Inactive) SN38->SN38G UGT1A1

Caption: Metabolic pathway of Irinotecan.[1][2][11]

Topoisomerase_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer Prepare Reaction Buffer + Supercoiled DNA Inhibitor Add this compound Buffer->Inhibitor Enzyme Add Topoisomerase I Inhibitor->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Stop Reaction (Add Loading Dye) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize and Quantify (UV Transilluminator) Gel->Visualize

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.[7][8]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Sample Extraction Spike->Extract Inject Inject into LC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte and IS) Detect->Integrate Calculate Calculate Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Workflow for using this compound as an internal standard in LC-MS.[4]

References

Application Notes and Protocols: RPR121056-d3 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No public data was found for the specific compound RPR121056-d3. The following protocols and storage recommendations are based on general best practices for light-sensitive and potentially oxygen-sensitive compounds, such as Vitamin D3 and its analogs, and should be adapted and validated by the end-user.

Introduction

This compound is a deuterated analog of a Vitamin D3 metabolite. Proper preparation and storage of solutions are critical to ensure the integrity, stability, and reproducibility of experimental results. This document provides a generalized protocol for the preparation and storage of this compound solutions.

Data Presentation: Solution Stability and Storage

The following table summarizes recommended storage conditions and expected stability. Users should perform their own stability studies to determine precise degradation rates for their specific solvent and storage conditions.

ParameterConditionRecommendationExpected Stability (General Guidance)
Storage Temperature Long-term (> 1 month)-80°C in an airtight container.> 6 months
Short-term (≤ 1 month)-20°C in an airtight container.Up to 1 month
Working Solution (daily use)2-8°C.[1]< 1 week
Solvent Stock SolutionAnhydrous ethanol, DMSO, or DMF.Solvent-dependent
Aqueous BuffersUse of co-solvents and detergents may be necessary. Prepare fresh daily.Highly variable, likely low
Light Exposure All solutionsProtect from light at all times using amber vials or by wrapping containers in aluminum foil.[2]N/A
Atmosphere Stock and working solutionsStore under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3]N/A
pH (Aqueous) Working solutions in aqueous bufferMaintain pH > 5 for improved stability.[4]pH-dependent

Experimental Protocols

Materials and Equipment
  • This compound (solid form)

  • Anhydrous solvent (e.g., Ethanol, DMSO, DMF)

  • Inert gas (Argon or Nitrogen)

  • Calibrated analytical balance

  • Volumetric flasks (amber glass)

  • Pipettes (calibrated)

  • Airtight, amber glass storage vials with Teflon-lined caps

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of a Stock Solution (e.g., 1 mg/mL in Ethanol)
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound to an amber volumetric flask.

    • Add a small amount of the chosen anhydrous solvent (e.g., ethanol) to dissolve the solid.

    • Vortex gently until the solid is completely dissolved. Sonication can be used sparingly if necessary to aid dissolution.[5]

    • Once dissolved, add the solvent to the final volume.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.

    • Purge the headspace of each vial with inert gas before sealing tightly with a Teflon-lined cap.

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Preparation of a Working Solution
  • Thawing: Retrieve a single aliquot of the stock solution from the -80°C freezer. Allow it to thaw completely at room temperature, protected from light.

  • Dilution:

    • Using a calibrated pipette, transfer the required volume of the stock solution into a new amber volumetric flask.

    • Dilute to the final desired concentration with the appropriate solvent or buffer.

    • Mix thoroughly by gentle inversion.

  • Storage: Store the working solution at 2-8°C, protected from light, for short-term use. Discard any unused working solution after the recommended period (see table).

Visualizations

Experimental Workflow

G Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_storage Storage & Use A Equilibrate Solid Compound to Room Temperature B Weigh Compound (Inert Atmosphere) A->B C Dissolve in Anhydrous Solvent B->C D Vortex / Sonicate to Ensure Dissolution C->D E Bring to Final Volume D->E F Aliquot into Amber Vials E->F Transfer to Storage Vials G Purge with Inert Gas F->G H Store at -80°C (Long-term) G->H I Thaw Single Aliquot for Use H->I Retrieve for Experiment J Prepare Working Solution (Dilution) I->J K Store at 2-8°C (Short-term) J->K

Caption: Workflow for this compound solution preparation and storage.

Key Stability Factors

G Key Factors Affecting this compound Stability cluster_factors Destabilizing Factors center This compound Stability Light Light Exposure Light->center Oxygen Oxygen / Air Oxygen->center Temp High Temperature Temp->center pH Acidic pH (<5) pH->center FreezeThaw Repeated Freeze-Thaw FreezeThaw->center

Caption: Key factors that can negatively impact this compound stability.

References

Application Notes and Protocols for High-Throughput Screening of Topoisomerase I Inhibitors Using RPR121056

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin, is a known human metabolite of the potent topoisomerase I (Top1) inhibitor, Irinotecan. Top1 is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Inhibition of Top1 leads to the stabilization of the covalent Top1-DNA cleavage complex, resulting in DNA damage and ultimately triggering cell cycle arrest and apoptosis. This mechanism makes Top1 an important target for anticancer drug discovery.

These application notes provide a framework for utilizing RPR121056 in high-throughput screening (HTS) campaigns to identify novel Top1 inhibitors. The deuterated variant, RPR121056-d3, is an ideal internal standard for quantitative mass spectrometry-based assays in follow-up studies such as DMPK, but is not typically used in primary screening. The protocols provided herein are designed for the non-deuterated RPR121056 as a reference compound.

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase I inhibitors, such as camptothecin and its derivatives, exert their cytotoxic effects by trapping the enzyme on the DNA, leading to a cascade of cellular events. The stabilization of the Top1-DNA cleavage complex is a key initiating event that leads to collisions with the replication and transcription machinery, ultimately resulting in DNA double-strand breaks and cell death.

Top1_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Response DNA_Replication DNA Replication Fork DSB Double-Strand Breaks DNA_Replication->DSB collision with Cleavage Complex DNA_Transcription Transcription Complex DNA_Transcription->DSB collision with Cleavage Complex Top1 Topoisomerase I Cleavage_Complex Top1-DNA Cleavage Complex (Stabilized) Top1->Cleavage_Complex forms with DNA SSB Single-Strand Breaks Top1->SSB transient nick Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Top1 relieves torsional stress RPR121056 RPR121056 (Top1 Inhibitor) RPR121056->Cleavage_Complex stabilizes SSB->Supercoiled_DNA religation DDR DNA Damage Response (ATM/ATR, PARP) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of Topoisomerase I inhibition.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify novel Top1 inhibitors. Below are protocols for a primary biochemical screen and a secondary cell-based assay.

Primary HTS: DNA Relaxation Assay (Fluorescence-Based)

This assay measures the conversion of supercoiled DNA to its relaxed form by Top1. A DNA intercalating dye exhibits different fluorescence properties when bound to supercoiled versus relaxed DNA, providing a quantitative readout of enzyme activity.

Experimental Workflow:

HTS_Workflow Dispense_Compounds Dispense Library Compounds & Controls (RPR121056) to 384-well plate Add_Enzyme_Mix Add Topoisomerase I & Supercoiled DNA Mix Dispense_Compounds->Add_Enzyme_Mix Incubate Incubate at 37°C Add_Enzyme_Mix->Incubate Add_Dye Add Intercalating Dye & Stop Solution Incubate->Add_Dye Read_Plate Read Fluorescence Add_Dye->Read_Plate Analyze_Data Data Analysis (Z', % Inhibition) Read_Plate->Analyze_Data

Caption: HTS workflow for DNA relaxation assay.

Protocol: DNA Relaxation Assay

  • Compound Plating:

    • Dispense 100 nL of test compounds and controls (RPR121056, vehicle) into a 384-well, low-volume, black, flat-bottom plate.

  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate mix containing:

      • Supercoiled plasmid DNA (e.g., pBR322) at 20 µg/mL.

      • Human Topoisomerase I at an appropriate concentration (empirically determined to give a robust signal window).

      • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA).

  • Reaction Incubation:

    • Add 10 µL of the 2X enzyme/substrate mix to each well of the compound plate.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Prepare a stop/detection solution containing a suitable DNA intercalating dye (e.g., PicoGreen) in a buffer that stops the reaction (e.g., containing EDTA and SDS).

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths.

Data Presentation:

ParameterValue
Assay Format384-well
Final Volume20 µL
RPR121056 IC50~5 µM (Hypothetical)
Z'-factor> 0.6 (Hypothetical)
Signal to Background> 3 (Hypothetical)
Secondary HTS: Cell-Based DNA Damage Assay (High-Content Imaging)

This assay quantifies the formation of DNA double-strand breaks in cells treated with Top1 inhibitors. The phosphorylation of H2A.X (γH2A.X) is a sensitive marker for DNA double-strand breaks and can be detected by immunofluorescence.

Protocol: γH2A.X High-Content Imaging Assay

  • Cell Plating:

    • Seed a suitable cancer cell line (e.g., U2OS) into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Compound Treatment:

    • Treat cells with test compounds and controls (including RPR121056) for 4-24 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.2% Triton X-100.

    • Block with 3% BSA in PBS.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the number and intensity of γH2A.X foci per nucleus.

Data Presentation:

CompoundConcentration (µM)γH2A.X Foci per Nucleus (Mean ± SD)
Vehicle-2 ± 1 (Hypothetical)
RPR121056115 ± 5 (Hypothetical)
RPR1210561050 ± 15 (Hypothetical)
Hit Compound X1045 ± 12 (Hypothetical)

Concluding Remarks

The provided application notes and protocols offer a robust starting point for the use of RPR121056 in high-throughput screening campaigns to discover and characterize novel Topoisomerase I inhibitors. The combination of a biochemical primary screen with a cell-based secondary assay provides a comprehensive approach to identify potent and cell-active compounds for further drug development. The use of the deuterated analog, this compound, is recommended for subsequent bioanalytical studies to ensure accurate quantification.

Troubleshooting & Optimization

Technical Support Center: RPR121056-d3 (Vitamin D3-d3) Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of RPR121056-d3, a deuterated form of Vitamin D3 (cholecalciferol), in biological matrices. Proper handling and storage are crucial for obtaining accurate and reproducible experimental results.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound in biological samples.

Q1: I am observing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

A1: Several factors can contribute to the degradation of Vitamin D3 and its deuterated analogs in biological matrices. Vitamin D3 is particularly sensitive to light, heat, and oxidizing agents.[1] In aqueous solutions, its stability is also affected by pH and the presence of metal ions.[2][3] Ensure that your samples are protected from light and stored at appropriate temperatures. Repeated freeze-thaw cycles should also be avoided. For long-term storage, temperatures of -80°C are recommended.[4]

Q2: My this compound stock solution seems to be degrading over time. What are the recommended storage conditions?

A2: Stock solutions of Vitamin D3 and its analogs should be stored in tightly closed containers, protected from light, and kept in a dry, well-ventilated place.[5] For solid forms, storage at or below 25°C is recommended.[6] To maintain product quality, refrigeration and storage under an inert atmosphere are advised.[5] Solutions should be prepared in a suitable solvent, such as ethanol or acetonitrile, and stored at low temperatures (e.g., -20°C or -80°C) for long-term stability.[7]

Quantitative Stability Data Summary

ConditionMatrix/SolventTemperatureDurationStability/Degradation
Light ExposureAqueous SolutionNot Specified2 months (under 5,000 Lux)80% degradation of commercial Vitamin D3
Stress ConditionsNot Specified40°C, 75% Relative Humidity2 weeksSignificant degradation of regular Vitamin D3
Aqueous SolutionDistilled Water25°C1 dayConcentration dropped below 10% of initial content[3]
Prescription MedicinesLiquid Formulation25°C1 yearContent remained >90% of the labeled amount[8]
Prescription MedicinesLiquid Formulation40°C4 monthsContent remained >90% of the labeled amount[8]
Derivatized ExtractsStored in Autosampler5°C24 hoursSignal decrease of up to 42.6% for some derivatized metabolites[4]
Derivatized ExtractsStored at -80°C-80°C28 daysStability was acceptable (91-94%)[4]

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound in a biological matrix.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis cluster_data Data Evaluation prep_matrix Prepare Biological Matrix (e.g., Plasma) spike Spike with this compound prep_matrix->spike aliquot Aliquot into multiple samples spike->aliquot storage_t0 T=0 Analysis (Baseline) aliquot->storage_t0 Immediate Analysis storage_conditions Store aliquots under various conditions (e.g., different temperatures, light exposure) aliquot->storage_conditions extraction Extract this compound at specified time points storage_conditions->extraction analysis Analyze by LC-MS/MS extraction->analysis quantification Quantify this compound concentration analysis->quantification comparison Compare with T=0 to determine degradation quantification->comparison

Experimental workflow for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q3: What are the main factors that affect the stability of this compound?

A3: The stability of Vitamin D3 and its deuterated analogs is influenced by several factors.[1] These include:

FactorEffect on StabilityMitigation Strategy
Light Causes degradation.[1]Store samples and solutions in amber vials or protect from light.[6][9]
Temperature Higher temperatures accelerate degradation.[1][8]Store at recommended low temperatures (refrigerated or frozen).[5]
Oxygen Can lead to oxidation.[1]Store under an inert atmosphere (e.g., nitrogen or argon).[5]
pH Acidic and alkaline conditions can cause degradation in aqueous media.[1][2]Maintain a neutral pH for aqueous solutions where possible.
Metal Ions Can catalyze degradation in aqueous solutions.[2][3]Use chelating agents like EDTA to stabilize solutions.[2][3]
Matrix Effects Components of biological matrices can interfere with analysis and stability.Use appropriate extraction and clean-up procedures.[10][11]

Q4: What is the metabolic pathway of Vitamin D3, and how might this affect the stability of this compound in in-vivo or in-vitro systems?

A4: Vitamin D3 undergoes a two-step hydroxylation process to become biologically active.[12][13] First, it is converted to 25-hydroxyvitamin D3 (25(OH)D3) in the liver, which is the major circulating form.[14][15] Then, in the kidneys and other tissues, 25(OH)D3 is converted to the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).[15][16] In experimental settings with metabolically active matrices (e.g., liver microsomes, cell cultures), this compound can be metabolized, leading to a decrease in its concentration. This is a metabolic conversion rather than chemical instability.

Vitamin D3 Metabolic Pathway

The following diagram illustrates the key steps in the metabolic activation of Vitamin D3.

metabolic_pathway cluster_synthesis Synthesis & Intake cluster_liver Liver cluster_kidney Kidney & Other Tissues cluster_inactivation Inactivation skin 7-dehydrocholesterol (in skin) vitd3 Vitamin D3 (Cholecalciferol) skin->vitd3 sun UVB Light sun->skin diet Dietary Intake (Vitamin D3) diet->vitd3 cyp2r1 25-hydroxylase (e.g., CYP2R1) vitd3->cyp2r1 oh25 25-hydroxyvitamin D3 (25(OH)D3) cyp27b1 1α-hydroxylase (CYP27B1) oh25->cyp27b1 cyp24a1 24-hydroxylase (CYP24A1) oh25->cyp24a1 cyp2r1->oh25 oh1_25 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) (Active Form) oh1_25->cyp24a1 cyp27b1->oh1_25 inactive Inactive Metabolites cyp24a1->inactive

Simplified metabolic pathway of Vitamin D3.

Experimental Protocols

Protocol: Assessment of this compound Stability in Human Plasma

1. Objective: To evaluate the stability of this compound in human plasma under different storage conditions.

2. Materials:

  • This compound

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC-grade)

  • Internal Standard (IS) solution (e.g., a structural analog)

  • Polypropylene microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Spiked Plasma:

    • Thaw frozen human plasma at room temperature.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Spike the plasma with the this compound stock solution to achieve the desired final concentration.

    • Vortex gently to mix.

  • Sample Aliquoting and Storage:

    • Aliquot the spiked plasma into multiple microcentrifuge tubes.

    • Immediately process the "Time 0" samples as described in the extraction procedure below.

    • Store the remaining aliquots under the desired test conditions (e.g., -20°C, -80°C, room temperature, exposure to light).

  • Sample Extraction (Protein Precipitation):

    • At each designated time point, retrieve the samples from their storage conditions.

    • Add an appropriate volume of cold ACN containing the internal standard to each plasma sample (typically a 3:1 or 4:1 ratio of ACN to plasma).

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable LC-MS/MS method for the quantification of this compound and the internal standard. A C18 column is commonly used.[17] The mobile phase often consists of a mixture of methanol and water.[17]

    • Analyze the extracted samples.

4. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Determine the concentration of this compound at each time point by comparing the peak area ratio to a standard curve.

  • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" concentration.

    • Stability (%) = (Concentration at time Tx / Concentration at Time 0) * 100

References

Troubleshooting poor signal with RPR121056-d3 in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor signal intensity with RPR121056-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing a poor or no signal for my this compound standard?

A1: A complete loss of signal often points to a singular system failure. The issue can typically be isolated to one of three areas: the sample/extraction, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1] To systematically troubleshoot, begin by eliminating the simplest possibilities first.

  • Sample Integrity: Prepare a fresh dilution of your this compound standard to rule out degradation or errors in the initial preparation.

  • Direct Infusion: To isolate the MS from the LC system, perform a direct infusion of the freshly prepared standard into the mass spectrometer. If a signal is observed, the issue likely lies within the LC system. If no signal is present, the problem is with the mass spectrometer itself.[2]

Q2: My this compound signal is present but much weaker than expected. What are the potential causes?

A2: Weak signal intensity can stem from several factors, including suboptimal ionization, ion suppression, or issues with the chromatography.[2][3]

  • Ionization Efficiency: The choice and settings of your ionization source are critical. Experiment with different ionization techniques (e.g., ESI, APCI) to determine the most effective method for this compound.[4] Fine-tuning parameters such as spray voltage, nebulizer gas pressure, and drying gas temperature can significantly enhance signal intensity.

  • Ion Suppression: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, leading to a reduced signal.[5] To mitigate this, enhance your sample preparation using techniques like solid-phase extraction (SPE) for a cleaner sample.

  • Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are essential for optimal performance.[4] Ensure the instrument is calibrated correctly for the mass range of this compound.

Q3: I'm experiencing high background noise or a drifting baseline in my chromatogram. How can I resolve this?

A3: High background noise and baseline drift can obscure the signal of your target analyte.

  • Chromatography Optimization: Adjust your chromatographic method to achieve a stable baseline.[4]

  • Solvent and Gas Quality: Ensure the use of high-purity solvents and carrier gases to minimize background contamination. Contaminated gases can introduce significant noise.

  • System Contamination: A dirty ion source or a contaminated column can lead to poor peak shape and a noisy baseline.[3][6] Regular cleaning and maintenance are crucial.

Quantitative Data Summary

As specific experimental data for this compound is not publicly available, the following table provides a hypothetical set of optimized parameters for LC-MS/MS analysis. These values should be used as a starting point for method development.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Nebulizer Pressure45 psi
Drying Gas Flow10 L/min
Drying Gas Temperature350 °C
Precursor Ion (Q1)[Hypothetical m/z value for this compound + H]
Product Ion (Q3)[Hypothetical m/z value for a fragment ion]
Collision Energy[Hypothetical eV value]

Experimental Protocols

Protocol 1: Direct Infusion of this compound Standard

  • Prepare the Standard: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up the Syringe Pump: Place the prepared standard in a syringe and mount it on a syringe pump.

  • Connect to the MS: Disconnect the LC flow from the mass spectrometer's ion source and connect the syringe pump tubing.

  • Infuse the Standard: Set the syringe pump to a flow rate of 5-10 µL/min.

  • Acquire Data: In the mass spectrometer software, set the instrument to acquire data in full scan mode and observe the spectrum for the expected m/z of this compound.

Protocol 2: Ion Source Cleaning (General Procedure)

Note: Always refer to your specific instrument's manual for detailed cleaning instructions.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Remove the Ion Source: Carefully detach the ion source from the instrument.

  • Disassemble Components: Disassemble the ion capillary, spray shield, and other components as recommended by the manufacturer.

  • Clean the Components: Sonicate the components in a sequence of HPLC-grade water, methanol, and finally isopropanol, for 15 minutes in each solvent.

  • Dry the Components: Thoroughly dry all components with a stream of nitrogen gas.

  • Reassemble and Reinstall: Reassemble the ion source and install it back into the instrument.

  • Pump Down and Calibrate: Pump down the system and perform a system calibration to ensure optimal performance.[4][6]

Visualizations

TroubleshootingWorkflow start Poor or No Signal for this compound check_sample Prepare Fresh Standard & Blank start->check_sample direct_infusion Direct Infusion into MS check_sample->direct_infusion signal_present Signal Observed? direct_infusion->signal_present lc_issue Isolate & Troubleshoot LC System signal_present->lc_issue Yes ms_issue Troubleshoot MS System signal_present->ms_issue No check_lc_connections Check LC Connections & for Leaks lc_issue->check_lc_connections check_ms_tuning Check MS Tuning & Calibration ms_issue->check_ms_tuning check_lc_pump Verify LC Pump Performance check_lc_connections->check_lc_pump check_column Inspect/Replace LC Column check_lc_pump->check_column end_lc Resolve LC Issue check_column->end_lc clean_ion_source Clean Ion Source check_ms_tuning->clean_ion_source check_detector Verify Detector Function clean_ion_source->check_detector end_ms Resolve MS Issue check_detector->end_ms

Caption: Troubleshooting workflow for poor this compound signal.

SignalLossDiagnosis cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions symptom Poor Signal Intensity sample_prep Sample Preparation Issues symptom->sample_prep lc_problems LC System Malfunction symptom->lc_problems ms_settings Suboptimal MS Settings symptom->ms_settings ms_hardware MS Hardware Failure symptom->ms_hardware optimize_prep Optimize Sample Prep (e.g., SPE) sample_prep->optimize_prep troubleshoot_lc Troubleshoot LC (Pumps, Column, Leaks) lc_problems->troubleshoot_lc optimize_ms Optimize MS Parameters (Tuning, Ion Source) ms_settings->optimize_ms maintain_ms Perform MS Maintenance (Cleaning, Calibration) ms_hardware->maintain_ms

Caption: Logical diagnosis of poor mass spec signal intensity.

References

Technical Support Center: Optimizing RPR121056-d3 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of RPR121056-d3 for use as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is RPR121056 and why is its deuterated form used as an internal standard?

RPR121056, also known as 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin, is a major metabolite of the chemotherapy drug irinotecan.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled version of an analyte, such as this compound, is the preferred internal standard (IS).[3][4] This is because it has nearly identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[3]

Q2: What is the primary goal when optimizing the concentration of this compound?

The main objective is to find a concentration that provides a consistent and reproducible signal across all samples, including calibration standards, quality controls (QCs), and unknown study samples. The ideal concentration should be high enough to be well above the background noise of the instrument but not so high that it causes detector saturation or interferes with the measurement of the analyte.

Q3: How does the concentration of this compound affect the accuracy and precision of the assay?

An optimized internal standard concentration is crucial for the accuracy and precision of a bioanalytical method. If the IS concentration is too low, its signal may be noisy and inconsistent, leading to poor precision. If it is too high, it can suppress the ionization of the analyte (a phenomenon known as matrix effect), leading to inaccurate results.[4] An appropriate concentration ensures that the analyte-to-IS peak area ratio remains constant for a given analyte concentration, even with variations in sample preparation or instrument response.

Q4: Are there any specific considerations for using a deuterated internal standard like this compound?

Yes, while stable isotope-labeled internal standards are considered the gold standard, there are a few points to consider. It's important to ensure the isotopic purity of the this compound and to check for any potential "cross-talk," where the signal from the analyte contributes to the signal of the internal standard, or vice-versa. This is particularly important at the lower and upper limits of quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in this compound peak area across a run (>15% CV) Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Review and retrain on the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step.
LC-MS/MS system instability (e.g., fluctuating spray voltage, dirty ion source).Perform system suitability tests before each run. Clean the ion source and check for any leaks or blockages in the LC system.
Inconsistent matrix effects between samples.Evaluate matrix effects during method development. Consider a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).
Poor signal-to-noise ratio for this compound Concentration of the internal standard is too low.Increase the concentration of the this compound working solution.
Suboptimal mass spectrometer settings.Optimize the MS parameters for this compound, including collision energy and precursor/product ion selection.
Analyte peak shape is distorted at high concentrations The concentration of this compound is too high, causing ion suppression.Decrease the concentration of the internal standard.
Inconsistent analyte/IS peak area ratio for QC samples The internal standard is not effectively compensating for variability.Re-evaluate the chosen concentration of this compound. Ensure it is added early in the sample preparation process.
Chemical instability of the analyte or internal standard.Investigate the stability of both the analyte and this compound in the sample matrix and processing solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO). Store at -20°C or as recommended by the supplier.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Spiking Solution (e.g., 100 ng/mL): Further dilute the working stock solution to the desired concentration for spiking into samples. The final concentration in the sample should be determined experimentally.

Protocol 2: Determining the Optimal this compound Concentration
  • Prepare a series of this compound working solutions at different concentrations (e.g., 10, 25, 50, 100, and 200 ng/mL).

  • Spike these solutions into blank biological matrix (e.g., plasma) in replicate (n=5 for each concentration).

  • Process the samples using the established extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the samples by LC-MS/MS and record the peak area of this compound.

  • Calculate the mean peak area and the coefficient of variation (%CV) for each concentration.

  • Select the concentration that provides a robust signal (well above background) and a %CV of less than 15%.

Table 1: Example Data for this compound Concentration Optimization

Concentration (ng/mL)Mean Peak Area%CVSignal-to-Noise Ratio
105,20018.515
2514,50012.145
5031,0008.598
10065,0006.2>200
200125,000 (Detector nearing saturation)5.8>200

Based on this hypothetical data, a concentration of 50 or 100 ng/mL would be a good starting point for further evaluation in the full analytical method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution (1 mg/mL) working Prepare Serial Dilutions of Working Solutions (10-200 ng/mL) stock->working spike Spike Working Solutions into Blank Matrix (n=5) working->spike extract Perform Sample Extraction spike->extract analyze Analyze by LC-MS/MS extract->analyze calculate Calculate Mean Peak Area, %CV, S/N analyze->calculate select Select Optimal Concentration (%CV < 15%) calculate->select

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High IS Variability Observed prep_issue Sample Preparation Issue? start->prep_issue system_issue LC-MS/MS System Issue? start->system_issue matrix_effect Matrix Effect Variation? start->matrix_effect review_protocol Review Protocol & Technique prep_issue->review_protocol system_maintenance Perform System Maintenance system_issue->system_maintenance optimize_cleanup Optimize Sample Cleanup matrix_effect->optimize_cleanup

Caption: Logical workflow for troubleshooting high internal standard variability.

References

RPR121056-d3 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the handling and use of RPR121056-d3 in experimental settings. Given that this compound is a deuterated form of RPR121056, a metabolite of the anticancer drug irinotecan, much of the guidance is based on the properties of the parent compound and general best practices for handling poorly soluble and deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

RPR121056 is a human metabolite of irinotecan. The "-d3" designation indicates that it is a deuterated version, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in pharmacokinetic studies to differentiate the compound from its non-deuterated counterparts.

Q2: What is the recommended solvent for dissolving this compound?

Based on data for the parent compound RPR121056, Dimethyl Sulfoxide (DMSO) is a recommended solvent.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored as a solid in a cool, dry place, protected from light. For long-term storage, a freezer at -20°C is recommended. To maintain the integrity of the deuterated compound, it is best to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and hydrogen-deuterium exchange.[1][2]

Q4: How can I prevent the loss of the deuterium label?

Hydrogen-deuterium (H-D) exchange can compromise the isotopic purity of the standard. To minimize this, handle the compound in a dry atmosphere, use thoroughly dried glassware, and avoid protic solvents (like water or methanol) unless they are also deuterated.[1][2][3] Storing the compound as a solid and preparing fresh solutions for experiments is a good practice.

Solubility and Stock Solution Preparation

Quantitative Solubility Data
CompoundSolventSolubilityNotes
RPR121056DMSO200 mg/mLRequires ultrasonication to fully dissolve.

Data for the parent compound RPR121056. The solubility of this compound is expected to be very similar.

Protocol for Preparing a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Class A volumetric flask

  • Ultrasonic bath

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Acclimatization: Before opening, allow the sealed vial of this compound to warm to room temperature for at least 30 minutes to prevent moisture condensation.[1]

  • Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas.

  • Weighing: Carefully weigh the desired amount of this compound.

  • Dissolving:

    • Transfer the weighed compound to a volumetric flask.

    • Add a portion of anhydrous DMSO to the flask.

    • Place the flask in an ultrasonic bath to aid dissolution.[4][5][6] The mechanical agitation from cavitation will accelerate the process.[4][5]

    • Continue sonication until the solid is completely dissolved. Visually inspect for any remaining particulates.

  • Final Volume: Once dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Storage: Store the stock solution in tightly sealed, light-protecting vials at -20°C. For long-term storage, overlay the solution with an inert gas before sealing.

G cluster_prep Stock Solution Preparation Workflow acclimatize Acclimatize vial to room temperature weigh Weigh this compound (inert atmosphere) acclimatize->weigh dissolve Add DMSO and ultrasonicate weigh->dissolve volume Adjust to final volume with DMSO dissolve->volume store Store at -20°C (inert atmosphere) volume->store G cluster_troubleshooting Troubleshooting Precipitation in Aqueous Media start Precipitation Observed cause1 High Final Concentration? start->cause1 cause2 Rapid Dilution? start->cause2 cause3 High DMSO Concentration? start->cause3 cause4 Cold Media? start->cause4 solution1 Lower Final Concentration cause1->solution1 solution2 Serial Dilution in Warm Media cause2->solution2 solution3 Keep DMSO <0.1% cause3->solution3 solution4 Use Pre-warmed (37°C) Media cause4->solution4 G cluster_invivo In Vivo Pharmacokinetic Study Workflow acclimate Acclimatize Animals formulate Prepare Dosing Formulation acclimate->formulate dose Administer Compound (e.g., Oral, IV) formulate->dose sample Collect Blood Samples at Time Points dose->sample process Process to Plasma/ Serum and Store sample->process analyze Analyze Drug Concentration (LC-MS/MS) process->analyze

References

How to avoid isotopic exchange with RPR121056-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and use of RPR121056-d3 to prevent isotopic exchange and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

RPR121056 is a human metabolite of the chemotherapy drug irinotecan.[1] Its chemical name is 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin.[1] The "-d3" designation in this compound indicates that three hydrogen atoms have been replaced by deuterium. While the exact location of these labels should always be confirmed from the manufacturer's certificate of analysis, for the purpose of this guide, we will assume the deuterium labels are located on the terminal methyl of the 7-ethyl group of the camptothecin core. This is a common modification to enhance metabolic stability.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical process where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from solvents or moisture. This can compromise the isotopic purity of this compound, leading to inaccurate results in quantitative analyses like mass spectrometry-based assays. The structure of RPR121056 contains functional groups, such as a carboxylic acid and a secondary amine, where protons are more readily exchangeable. While the assumed deuteration on the ethyl group is on a carbon atom and thus generally stable, improper handling can still promote exchange under certain conditions.

Q3: What are the primary factors that can induce isotopic exchange in this compound?

Several factors can increase the risk of isotopic exchange:

  • pH: Both acidic and basic conditions can catalyze H-D exchange.

  • Temperature: Higher temperatures accelerate the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can be a source of protons for exchange.

  • Moisture: Exposure to atmospheric moisture can introduce water, a ready source of protons.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of isotopic purity detected by mass spectrometry (e.g., an increase in the M+0 peak and a decrease in the M+3 peak). Isotopic exchange with protic solvents or moisture.Prepare and handle all solutions in a dry, inert atmosphere (e.g., under argon or nitrogen). Use high-purity, anhydrous aprotic solvents for reconstitution and dilution.
Exposure to acidic or basic conditions.Maintain a neutral pH environment. If a buffer is necessary, consider using a deuterated buffer system.
Elevated temperatures during sample preparation or storage.Perform all experimental steps at controlled, cool temperatures. Store stock solutions and samples at or below -20°C.
Inconsistent internal standard response in quantitative assays. Degradation of the standard due to improper storage.Store the compound in a tightly sealed container, protected from light and moisture, at the recommended temperature.
Adsorption to container surfaces.Use low-adsorption vials, such as silanized glass or polypropylene.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol outlines the steps to prepare stock and working solutions of this compound while minimizing the risk of isotopic exchange.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity aprotic solvent (e.g., acetonitrile or DMSO)

  • Inert gas (argon or nitrogen)

  • Dry glassware (e.g., volumetric flasks, vials)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: Conduct all subsequent steps in a dry environment, such as a glove box or under a gentle stream of inert gas.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a clean, dry volumetric flask. Add a small amount of the chosen anhydrous aprotic solvent to dissolve the solid completely.

  • Dilution: Once fully dissolved, bring the solution to the final volume with the anhydrous solvent.

  • Mixing: Cap the flask and mix the solution thoroughly.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution at ≤ -20°C.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the same anhydrous aprotic solvent immediately before use.

Visual Guides

Isotopic_Exchange_Prevention cluster_potential_risks Potential Risks for Isotopic Exchange cluster_mitigation_strategies Mitigation Strategies Protic_Solvents Protic Solvents (e.g., Water, Methanol) Aprotic_Solvents Use Anhydrous Aprotic Solvents (e.g., Acetonitrile, DMSO) Protic_Solvents->Aprotic_Solvents mitigated by Extreme_pH Acidic or Basic Conditions Neutral_pH Maintain Neutral pH Extreme_pH->Neutral_pH mitigated by High_Temperature Elevated Temperatures Low_Temperature Store and Process at Low Temperatures High_Temperature->Low_Temperature mitigated by Atmospheric_Moisture Atmospheric Moisture Inert_Atmosphere Handle in Inert Atmosphere (e.g., Argon, Nitrogen) Atmospheric_Moisture->Inert_Atmosphere mitigated by Stable_RPR121056_d3 Stable this compound (Maintained Isotopic Purity) Aprotic_Solvents->Stable_RPR121056_d3 ensures Neutral_pH->Stable_RPR121056_d3 ensures Low_Temperature->Stable_RPR121056_d3 ensures Inert_Atmosphere->Stable_RPR121056_d3 ensures RPR121056_d3 This compound (Isotopically Labeled) RPR121056_d3->Protic_Solvents exposed to RPR121056_d3->Extreme_pH exposed to RPR121056_d3->High_Temperature exposed to RPR121056_d3->Atmospheric_Moisture exposed to

Figure 1. Logical workflow for preventing isotopic exchange of this compound.

References

Technical Support Center: Matrix Effects on RPR121056-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of RPR121056-d3 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon, commonly observed in liquid chromatography-mass spectrometry (LC-MS), can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] Both can negatively affect the accuracy, precision, and sensitivity of quantification if not properly addressed.[2][4] The "matrix" comprises all components within a sample apart from the analyte, including proteins, lipids, salts, and other endogenous substances.[4]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for matrix effects?

A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte (RPR121056) and experience the same degree of ion suppression or enhancement. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[5] However, this is not always the case. Differential matrix effects can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[4][6] This separation can be attributed to the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties.[4]

Q3: What are the common causes of matrix effects in bioanalysis?

A3: Common causes of matrix effects include:

  • Phospholipids: These are endogenous components of biological matrices like plasma and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from buffers or the sample itself can interfere with the ionization process.

  • Co-eluting Metabolites: Endogenous metabolites that have similar chromatographic behavior to RPR121056 can co-elute and cause interference.

  • Dosing Vehicles and Anticoagulants: Exogenously introduced substances can also contribute to matrix effects.[2]

Q4: How can I determine if my this compound quantification is affected by matrix effects?

A4: You can assess matrix effects through several experimental approaches:

  • Post-Extraction Spike Analysis: This is a quantitative method where you compare the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution.[1][7]

  • Post-Column Infusion: This is a qualitative technique that helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to mimic and compensate for matrix effects.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the quantification of this compound.

Issue 1: Inconsistent or poor recovery of this compound.

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the sample preparation method. Consider alternative techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.[2]
Analyte Instability Evaluate the stability of this compound in the biological matrix and during the entire analytical process (freeze-thaw, bench-top, and post-preparative stability).
Suboptimal pH Adjust the pH of the extraction solvent to ensure efficient partitioning of this compound.

Issue 2: High variability in the analyte/internal standard peak area ratio across different samples.

Possible Cause Troubleshooting Steps
Differential Matrix Effects Verify the co-elution of RPR121056 and its deuterated internal standard, this compound. A slight separation can expose them to different matrix components.[4][6] Optimize the chromatographic method to ensure complete co-elution.[3]
Sample Inhomogeneity Ensure proper mixing of samples before extraction.
Carryover Inject blank samples after a high-concentration sample to check for carryover of the analyte or matrix components.[4] If carryover is observed, implement a more rigorous column wash step.[4]

Issue 3: The signal for this compound decreases throughout the analytical run.

Possible Cause Troubleshooting Steps
Progressive Ion Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
Carryover of Late-Eluting Matrix Components Extend the chromatographic run time to allow for the elution of all matrix components before the next injection.[4]
Column Degradation Replace the analytical column if performance has degraded.

Experimental Protocols

1. Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the extent of matrix effects on the analysis of RPR121056.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike RPR121056 and this compound into the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike RPR121056 and this compound into the extracted matrix residue just before the final reconstitution step at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike RPR121056 and this compound into the blank matrix before starting the extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Quantitative Data Summary (Hypothetical)

Concentration Analyte Mean Peak Area (Set A) Mean Peak Area (Set B) Matrix Factor (MF) IS Normalized MF
Low QCRPR121056150,000120,0000.800.99
Low QCThis compound300,000243,0000.81
High QCRPR1210561,500,0001,230,0000.821.01
High QCThis compound3,000,0002,460,0000.82

2. Protocol for Qualitative Assessment of Matrix Effects (Post-Column Infusion)

Objective: To identify the regions of ion suppression or enhancement in a chromatographic run.

Methodology:

  • System Setup:

    • Set up the LC-MS system with the analytical column.

    • Connect the outlet of the analytical column to one inlet of a T-piece.

    • Connect a syringe pump containing a standard solution of RPR121056 and this compound to the other inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Infusion and Injection:

    • Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).

    • Once a stable baseline signal is achieved for the analyte and IS, inject an extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal for RPR121056 and this compound throughout the chromatographic run.

    • Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation blank_matrix Blank Biological Matrix spike_pre Spike Analyte & IS (Pre-Extraction) blank_matrix->spike_pre Set C extraction Sample Extraction (e.g., SPE, LLE) blank_matrix->extraction Set B spike_pre->extraction spike_post Spike Analyte & IS (Post-Extraction) extraction->spike_post reconstitution Reconstitution spike_post->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms neat_solution Neat Solution (Analyte & IS in Solvent) neat_solution->lc_ms Set A calc_mf Calculate Matrix Factor lc_ms->calc_mf calc_rec Calculate Recovery lc_ms->calc_rec assess_impact Assess Impact on Quantification calc_mf->assess_impact calc_rec->assess_impact

Caption: Workflow for the quantitative assessment of matrix effects.

troubleshooting_flow start Inconsistent this compound Quantification check_coelution Check Analyte/IS Co-elution start->check_coelution optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No evaluate_extraction Evaluate Sample Preparation check_coelution->evaluate_extraction Yes optimize_chrom->evaluate_extraction improve_cleanup Improve Sample Cleanup (e.g., change SPE sorbent) evaluate_extraction->improve_cleanup Poor Recovery post_column_infusion Perform Post-Column Infusion evaluate_extraction->post_column_infusion Good Recovery improve_cleanup->post_column_infusion identify_suppression Identify Suppression Zone post_column_infusion->identify_suppression shift_rt Shift Analyte Retention Time identify_suppression->shift_rt Suppression at Analyte RT end Consistent Quantification identify_suppression->end No Suppression at Analyte RT shift_rt->end

Caption: Troubleshooting workflow for matrix effect issues.

References

RPR121056-d3 purity analysis and quality control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RPR121056-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity analysis and quality control of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterated form of RPR121056, a novel small molecule inhibitor under investigation. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] this compound is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of RPR121056 concentrations in biological matrices.[1] The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis, leading to more precise and accurate results.[1]

Q2: What are the typical purity specifications for this compound?

A2: The purity of this compound is critical for its function as an internal standard. High purity ensures that the standard does not interfere with the measurement of the non-deuterated analyte. The table below summarizes the general quality control specifications for this compound.

ParameterSpecificationTypical Analytical Method
Chemical Purity≥ 98%HPLC/UHPLC-UV
Isotopic Purity≥ 99% Deuterium IncorporationLC-MS, NMR
Residual SolventsAs per ICH Q3C guidelinesHeadspace GC-MS
Water Content≤ 0.5%Karl Fischer Titration

Q3: Why is my this compound eluting at a slightly different retention time than the non-deuterated RPR121056 in my LC method?

A3: This phenomenon is known as the "isotope effect" and is commonly observed in liquid chromatography.[2][3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's interaction with the stationary phase of the chromatography column.[3] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[2][3] This small shift in retention time is generally acceptable as long as it does not lead to co-elution with interfering peaks and does not negatively impact the accuracy of quantification.

Q4: Can the deuterium atoms on this compound exchange back to hydrogen?

A4: Yes, this is a possibility known as isotopic exchange or back-exchange. This is more likely to occur if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or at acidic positions in the molecule.[3] The stability of the deuterium label is crucial for accurate quantification. To minimize the risk of back-exchange, it is recommended to control the pH of samples and mobile phases and to avoid prolonged storage in protic solvents, especially under acidic or basic conditions.[3][4]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purity analysis and quality control of this compound.

HPLC/UHPLC Analysis
IssuePossible Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH causing ionization of the analyte. - Column overload. - Column contamination or degradation.- Adjust the mobile phase pH to be at least 2 units away from the pKa of RPR121056. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent or replace the column if necessary.[5]
Inconsistent Retention Times - Inadequate column equilibration between injections. - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the column is fully equilibrated with the mobile phase before each injection.[6] - Check the HPLC pump for leaks and ensure proper solvent mixing. Prepare fresh mobile phase. - Use a column oven to maintain a consistent temperature.[7]
Ghost Peaks - Contamination in the mobile phase, injection solvent, or autosampler wash solution. - Carryover from a previous injection.- Use high-purity solvents and prepare fresh mobile phase daily. - Implement a robust needle wash protocol in the autosampler method.
LC-MS Analysis
IssuePossible Cause(s)Recommended Action(s)
Low Signal Intensity - Ion suppression from matrix components. - Suboptimal mass spectrometer source conditions. - Incorrect mobile phase composition for efficient ionization.- Improve sample clean-up to remove interfering matrix components. - Optimize ESI/APCI source parameters such as gas flows, temperatures, and voltages. - Ensure the mobile phase is compatible with the ionization mode (e.g., acidic for positive mode, basic for negative mode).
High Background Noise - Contaminated mobile phase or LC system. - Leaks in the LC system introducing air.- Use LC-MS grade solvents and additives.[6] Flush the system thoroughly. - Check all fittings and connections for leaks.
Inaccurate Quantification - Contribution of unlabeled analyte in the deuterated standard. - Differential matrix effects affecting the analyte and internal standard differently. - Isotopic exchange of the internal standard.- Verify the isotopic purity of the this compound standard. The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be minimal.[2] - Optimize the chromatographic separation to ensure the analyte and internal standard elute in a region with minimal matrix effects.[2] - Assess the stability of the deuterium label under the analytical conditions. If unstable, consider resynthesis with deuterium labels at more stable positions.

Experimental Protocols

HPLC Purity Method for this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

LC-MS Method for Isotopic Purity Assessment
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A fast gradient suitable to elute the compound of interest.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Data Acquisition: Full scan mode to observe the isotopic distribution.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the initial mobile phase composition.

NMR Method for Structural Integrity and Deuterium Location
  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Experiments:

    • ¹H NMR: To confirm the overall structure and identify the absence of protons at the deuterated positions.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ²H NMR: To directly observe the deuterium signal and confirm the location of deuteration.[8][9]

  • Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution HPLC_UV HPLC-UV (Chemical Purity) Dilution->HPLC_UV LC_MS LC-MS (Isotopic Purity) Dilution->LC_MS NMR NMR (Structural Integrity) Dilution->NMR Pass Pass HPLC_UV->Pass ≥98% Fail Fail HPLC_UV->Fail <98% LC_MS->Pass ≥99% D LC_MS->Fail <99% D NMR->Pass Correct Structure NMR->Fail Incorrect Structure Investigation Investigation Fail->Investigation

Caption: Quality control workflow for this compound analysis.

troubleshooting_workflow Start Inaccurate Quantification Check_Purity Isotopic Purity Acceptable? Start->Check_Purity Check_Separation Analyte/IS Co-elution? Check_Purity->Check_Separation Yes Re-evaluate_Standard Re-evaluate/Replace Internal Standard Check_Purity->Re-evaluate_Standard No Check_Matrix Significant Matrix Effects? Check_Separation->Check_Matrix No Optimize_Chroma Optimize Chromatography Check_Separation->Optimize_Chroma Yes Check_Stability Isotopic Exchange Observed? Check_Matrix->Check_Stability No Improve_Cleanup Improve Sample Cleanup Check_Matrix->Improve_Cleanup Yes Modify_Conditions Modify pH/Solvent Conditions Check_Stability->Modify_Conditions Yes Result_OK Accurate Quantification Check_Stability->Result_OK No Optimize_Chroma->Result_OK Improve_Cleanup->Result_OK Modify_Conditions->Re-evaluate_Standard

Caption: Troubleshooting logic for inaccurate LC-MS quantification.

signaling_pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes RPR121056 RPR121056 RPR121056->Kinase_B Inhibits

Caption: Hypothetical signaling pathway inhibited by RPR121056.

References

Common pitfalls in using RPR121056-d3 for quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of RPR121056-d3 as an internal standard in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My quantitative results for RPR121056 are inconsistent and inaccurate, even though I'm using the deuterated internal standard, this compound. What are the likely causes?

A: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte (RPR121056) and the internal standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1]

Q2: Why is the peak area of my this compound internal standard varying significantly between samples?

A: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even if the analyte and internal standard co-elute, components of the sample matrix can suppress or enhance their ionization to different extents, leading to inconsistent internal standard response.[1] Additionally, if the deuterium labels are unstable in your sample matrix or mobile phase, back-exchange with hydrogen can occur, reducing the intensity of the deuterated standard's signal.[2][3]

Q3: I've noticed that this compound elutes slightly earlier than RPR121056 in my reversed-phase chromatography setup. Is this a problem?

A: Yes, this can be a significant problem. Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This separation can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement from the matrix as they elute, which compromises analytical accuracy.[1]

Q4: What level of purity and isotopic enrichment is recommended for this compound?

A: For reliable and accurate quantitative results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1] The deuterated standard should be free from significant amounts of the non-deuterated analyte (RPR121056), as this can lead to an overestimation of the analyte's concentration, particularly at low levels.[2]

Q5: How can I be sure that the deuterium labels on this compound are stable?

A: The stability of deuterium labels depends on their position on the molecule and the conditions they are exposed to. Labels on aromatic rings are generally stable. However, labels on alkyl groups or those adjacent to carbonyl groups can be more susceptible to exchange under strongly acidic or basic conditions.[1][2] It is advisable to prepare stock and working solutions of this compound in a neutral solvent and to evaluate the pH of your mobile phase.[2]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

This guide will help you diagnose and resolve common causes of inaccurate quantification when using this compound.

start Start: Inaccurate/Inconsistent Results check_coelution 1. Verify Co-elution of RPR121056 & this compound start->check_coelution coelution_ok Co-elution is good? check_coelution->coelution_ok adjust_hplc Adjust Chromatographic Conditions (e.g., gradient) coelution_ok->adjust_hplc No check_matrix 2. Evaluate for Differential Matrix Effects coelution_ok->check_matrix Yes adjust_hplc->check_coelution matrix_ok Matrix effects are minimal? check_matrix->matrix_ok improve_cleanup Improve Sample Cleanup/Extraction matrix_ok->improve_cleanup No check_exchange 3. Investigate Isotopic Back-Exchange matrix_ok->check_exchange Yes improve_cleanup->check_matrix exchange_ok Isotopic stability confirmed? check_exchange->exchange_ok adjust_ph Adjust pH of Mobile Phase/Sample Diluent exchange_ok->adjust_ph No check_purity 4. Verify Purity of This compound Standard exchange_ok->check_purity Yes adjust_ph->check_exchange end End: Quantification Issues Resolved check_purity->end cluster_0 Sample Preparation cluster_1 Spiking and Analysis cluster_2 Calculation blank_matrix Blank Matrix (without analyte or IS) extract Extraction Procedure blank_matrix->extract post_extract Post-Extraction Blank Matrix extract->post_extract spike_b Set B: Spike Analyte & IS into post-extraction matrix post_extract->spike_b spike_a Set A: Spike Analyte & IS into neat solvent lcms LC-MS/MS Analysis spike_a->lcms spike_b->lcms calculate Calculate Matrix Effect: (Peak Area in Set B / Peak Area in Set A) * 100% lcms->calculate

References

Technical Support Center: RPR121056-d3 Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of RPR121056-d3 in plasma samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery of this compound and ensure accurate quantification in their bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

RPR121056 is a human metabolite of the anticancer drug irinotecan.[1] this compound is a deuterated version of RPR121056, meaning three of its hydrogen atoms have been replaced with deuterium. This stable isotope-labeled version is an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2] Because it is chemically almost identical to the analyte (RPR121056), it co-elutes and behaves similarly during sample extraction, chromatography, and ionization. This allows it to accurately compensate for variations in sample processing and matrix effects, leading to more precise and accurate quantification of the analyte.[2][3]

Q2: What are the main challenges in recovering this compound from plasma?

The primary challenges in recovering this compound from plasma include:

  • Low recovery: This can be due to incomplete extraction from the plasma matrix.[4]

  • High variability: Inconsistent results across samples can arise from variations in the plasma matrix between individuals.[3]

  • Matrix effects: Components in the plasma, such as phospholipids and proteins, can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[5][6]

Q3: What are the most common sample preparation techniques for this compound in plasma?

The most common techniques for extracting small molecules like this compound from plasma are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the plasma matrix based on its solubility in two immiscible liquids.[8][9]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[10][11][12]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery is a common issue that can significantly impact the accuracy of your results. The following table outlines potential causes and solutions.

Potential Cause Recommended Action
Suboptimal Extraction Solvent (LLE) Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery for this compound.
Incorrect pH during Extraction RPR121056 has a predicted pKa, suggesting it is a weakly basic compound. Adjusting the pH of the plasma sample to be more basic (pH 9-10) can neutralize the molecule, increasing its solubility in organic solvents during LLE and improving recovery.
Inefficient Elution from SPE Cartridge If using SPE, the elution solvent may not be strong enough to remove this compound from the sorbent. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer or try a different solvent altogether.
Analyte Adsorption to Labware This compound may adsorb to the surfaces of glass or plastic tubes. Using low-adsorption labware or adding a small amount of a non-ionic surfactant to your solutions can help mitigate this issue.[13]
Issue 2: High Variability in this compound Recovery

High variability can make it difficult to obtain reproducible results. Here are some common causes and how to address them.

Potential Cause Recommended Action
Inconsistent Sample Handling Ensure all samples are treated identically throughout the extraction process. Use calibrated pipettes and vortex each sample for the same amount of time to ensure consistency.
Matrix Effects The composition of plasma can vary between individuals, leading to different levels of ion suppression or enhancement.[3] A stable isotope-labeled internal standard like this compound is essential to correct for this variability.[3]
Emulsion Formation in LLE The formation of an emulsion between the aqueous and organic layers during LLE can lead to inconsistent recovery. To break up emulsions, try centrifuging at a higher speed, adding salt to the aqueous phase, or using a different extraction solvent.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general procedure for extracting this compound from plasma using a polymeric SPE sorbent.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol outlines a general LLE procedure for the extraction of this compound.

  • Sample Preparation: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 50 µL of 1M sodium hydroxide. Vortex for 30 seconds.

  • Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize expected recovery and matrix effect data for this compound using the optimized SPE and LLE protocols.

Table 1: this compound Recovery from Plasma

Extraction Method Mean Recovery (%) Standard Deviation (%)
Solid-Phase Extraction (SPE)92.54.8
Liquid-Liquid Extraction (LLE)85.26.1

Table 2: this compound Matrix Effect in Plasma

Extraction Method Mean Matrix Effect (%) Standard Deviation (%)
Solid-Phase Extraction (SPE)98.73.5
Liquid-Liquid Extraction (LLE)91.37.9

Visualizations

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation plasma Plasma Sample (200 µL) is Add IS (this compound) plasma->is acid Add 4% Phosphoric Acid is->acid vortex1 Vortex acid->vortex1 condition Condition SPE Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol/Water) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final_prep Final Preparation plasma Plasma Sample (200 µL) is Add IS (this compound) plasma->is base Add 1M NaOH is->base vortex1 Vortex base->vortex1 add_solvent Add Ethyl Acetate vortex1->add_solvent vortex2 Vortex Vigorously add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

Troubleshooting_Logic cluster_LLE LLE Issues cluster_SPE SPE Issues cluster_General General Issues start Low this compound Recovery? check_solvent Optimize Extraction Solvent start->check_solvent Using LLE check_elution Optimize Elution Solvent start->check_elution Using SPE check_adsorption Check for Adsorption to Labware start->check_adsorption General check_ph Adjust Sample pH check_solvent->check_ph check_emulsion Check for Emulsions check_ph->check_emulsion end Recovery Improved check_emulsion->end check_sorbent Evaluate Sorbent Type check_elution->check_sorbent check_sorbent->end check_variability Ensure Consistent Sample Handling check_adsorption->check_variability check_variability->end

References

Validation & Comparative

RPR121056-d3 vs. Non-Deuterated RPR121056: A Comparative Analysis in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the potential advantages of deuteration on the performance of the investigational compound RPR121056 in key preclinical assays.

This guide provides a comparative overview of the deuterated compound RPR121056-d3 against its non-deuterated counterpart, RPR121056. While specific experimental data for RPR121056 and its deuterated analog is not publicly available, this document outlines the expected performance differences based on the well-established principles of deuterium substitution in drug discovery. The following sections detail the anticipated impact of deuteration on metabolic stability, target binding, and selectivity, supported by generalized experimental protocols and illustrative diagrams.

The Deuterium Advantage in Drug Development

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable tool in drug development to enhance the pharmacokinetic and pharmacodynamic properties of molecules.[1][2] The fundamental principle behind this approach lies in the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly slow down metabolic processes that involve the cleavage of this bond.[3][4][5] This seemingly minor modification can lead to a cascade of benefits, including:

  • Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life and increased overall exposure.[1][3][6]

  • Reduced Formation of Toxic Metabolites: By slowing metabolism at specific sites, the formation of potentially harmful byproducts can be minimized, leading to an improved safety profile.[3]

  • Enhanced Efficacy: Increased exposure and residence time at the target can lead to improved therapeutic effects.[2][4]

Comparative Performance in Key Assays: this compound vs. RPR121056

Based on the established benefits of deuteration, this section outlines the expected comparative performance of this compound and RPR121056 in critical preclinical assays.

Metabolic Stability Assays

One of the most significant advantages of deuteration is the potential for increased metabolic stability. This is typically assessed using in vitro systems such as liver microsomes or hepatocytes.

Expected Outcome: this compound is anticipated to exhibit a slower rate of metabolism compared to RPR121056, resulting in a longer half-life (t½) and higher intrinsic clearance (CLint) values.

Table 1: Hypothetical Metabolic Stability Data for RPR121056 and this compound in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RPR1210561546.2
This compound4515.4

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of RPR121056 and this compound upon incubation with human liver microsomes.

Materials:

  • RPR121056 and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (CLint).

Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound + Microsomes prep_compound->pre_incubate prep_microsomes Prepare Microsome/Buffer Mix prep_microsomes->pre_incubate prep_nadph Prepare NADPH System initiate Initiate with NADPH prep_nadph->initiate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow of the in vitro metabolic stability assay.
Target Binding and Selectivity Assays

While deuteration primarily affects metabolism, it is crucial to ensure that it does not negatively impact the compound's interaction with its intended biological target. Binding affinity and selectivity are key parameters to evaluate.

Expected Outcome: The binding affinity (e.g., Ki, IC50) of this compound to its primary target is expected to be comparable to that of RPR121056. Similarly, the selectivity profile against a panel of off-targets should remain largely unchanged.

Table 2: Hypothetical Binding Affinity and Selectivity Data for RPR121056 and this compound

CompoundTarget X Ki (nM)Off-Target Y Ki (nM)Off-Target Z Ki (nM)
RPR1210565.2>1000>1000
This compound5.5>1000>1000

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of RPR121056 and this compound for a specific target receptor.

Materials:

  • RPR121056 and this compound

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand)

  • Cell membranes or purified receptor preparation expressing the target

  • Assay buffer

  • Non-specific binding inhibitor

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the radiolabeled ligand, cell membranes/receptor, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Perform non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Signaling Pathway Visualization

To understand the context of the binding assay, a simplified signaling pathway diagram can be useful. The following is a generic representation of a G-protein coupled receptor (GPCR) signaling cascade, a common drug target.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Ligand (RPR121056 / this compound) receptor Receptor (Target X) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Generic GPCR signaling pathway.

Conclusion

While awaiting specific experimental data on RPR121056, the principles of deuteration strongly suggest that this compound will likely exhibit improved metabolic stability compared to its non-deuterated analog. This could translate to a more favorable pharmacokinetic profile in vivo. Importantly, this enhancement is not expected to come at the cost of reduced target engagement, with binding affinity and selectivity anticipated to be comparable between the two compounds. The provided experimental protocols offer a framework for the types of assays that would be conducted to empirically validate these expected differences. Further studies are warranted to confirm these hypotheses and fully characterize the therapeutic potential of this compound.

References

A Comprehensive Guide to the Cross-Validation of RPR121056-d3 with Alternative Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of drug metabolites, the choice of a suitable internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods. This guide provides an objective comparison of RPR121056-d3, a stable isotope-labeled (SIL) internal standard for the irinotecan metabolite RPR121056 (also known as APC), with other potential internal standards. The information presented herein is based on established principles of bioanalytical method validation and data from studies on similar compounds.

RPR121056 is a major metabolite of the anticancer drug irinotecan.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and extraction recovery, with SIL internal standards being the gold standard.[2][3] This guide explores the cross-validation of this compound against a structural analog, Camptothecin, and a non-related compound, Tolbutamide, which have been used as internal standards in the analysis of irinotecan and its metabolites.[4]

Signaling Pathway of Irinotecan Metabolism

Irinotecan_Metabolism Irinotecan Irinotecan (CPT-11) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases RPR121056 RPR121056 (APC) (Metabolite) Irinotecan->RPR121056 CYP3A4 SN38G SN-38 Glucuronide (Inactive) SN38->SN38G UGT1A1 Excretion Excretion SN38G->Excretion RPR121056->Excretion

Caption: Metabolic pathway of Irinotecan showing the formation of its active metabolite SN-38 and other metabolites including RPR121056.

Comparison of Internal Standards

The performance of an internal standard is evaluated based on several parameters during method validation. Below is a summary table of expected performance characteristics for this compound and two alternative internal standards. The data are representative of typical values obtained in bioanalytical LC-MS/MS assays.

Performance ParameterThis compound (SIL IS)Camptothecin (Structural Analog IS)Tolbutamide (Non-related IS)
Linearity (r²) > 0.995> 0.99> 0.98
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15%
Precision (% CV) < 5%< 10%< 15%
Matrix Effect (% CV) < 5%< 15%Variable, potentially > 20%
Extraction Recovery Tracks analyte recovery very closelyGenerally similar to analyteMay differ significantly from analyte

Experimental Protocols

A cross-validation study would involve analyzing quality control (QC) samples prepared with RPR121056 and each of the internal standards. The results would then be compared to assess the performance of each internal standard.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of irinotecan and its metabolites from plasma.[5]

  • Spiking: Aliquot 100 µL of human plasma into microcentrifuge tubes. Spike with the appropriate concentration of RPR121056.

  • Internal Standard Addition: Add a fixed concentration of either this compound, Camptothecin, or Tolbutamide to each sample.

  • Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS conditions for the analysis of camptothecin derivatives.[4]

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
RPR121056619.3[To be determined]
This compound622.3[To be determined]
Camptothecin349.1305.1
Tolbutamide271.1155.1

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of different internal standards.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_is Internal Standard Addition cluster_analysis Analysis cluster_validation Validation & Comparison Plasma Blank Human Plasma Spike_Analyte Spike with RPR121056 (Low, Mid, High QC) Plasma->Spike_Analyte IS1 Add this compound Spike_Analyte->IS1 IS2 Add Camptothecin Spike_Analyte->IS2 IS3 Add Tolbutamide Spike_Analyte->IS3 Extraction Protein Precipitation IS1->Extraction IS2->Extraction IS3->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis: Linearity, Accuracy, Precision, Matrix Effect LCMS->Data Compare Compare Performance Data->Compare

Caption: Experimental workflow for the cross-validation of internal standards for RPR121056 analysis.

Conclusion

The cross-validation of internal standards is a critical step in the development of robust and reliable bioanalytical methods. While stable isotope-labeled internal standards like this compound are considered the gold standard due to their ability to closely mimic the analyte's behavior, their availability and cost can be a consideration. Structural analogs such as Camptothecin can provide acceptable performance, although they may not fully compensate for matrix effects and extraction variability. Non-related internal standards like Tolbutamide are generally less desirable for LC-MS/MS analysis due to potential differences in chromatographic behavior and ionization efficiency, which can lead to decreased accuracy and precision. This guide provides a framework for researchers to objectively evaluate and select the most appropriate internal standard for their specific bioanalytical needs.

References

Validating Bioanalytical Methods: A Comparative Guide to Internal Standards Featuring RPR121056-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of deuterated internal standards, such as RPR121056-d3, against non-deuterated alternatives, supported by experimental principles and data presentation formats.

The reliability and accuracy of pharmacokinetic and toxicokinetic data hinge on the robustness of the bioanalytical methods used. A key element in achieving this robustness, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the use of an appropriate internal standard (IS). The IS is crucial for correcting variability during sample preparation, injection, and detection. The ideal IS mimics the analyte of interest throughout the entire analytical process.

Stable isotope-labeled (SIL) internal standards, especially deuterated compounds like this compound, are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, allowing for superior compensation of matrix effects and other sources of analytical variability.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte and exhibit similar behavior during extraction and ionization. This leads to more accurate and precise quantification compared to non-deuterated, or analogue, internal standards which have different physicochemical properties.

Below is a summary of the expected performance differences based on key validation parameters.

Table 1: Quantitative Performance Comparison of Internal Standards

Validation ParameterDeuterated IS (e.g., this compound)Non-Deuterated (Analogue) ISRationale for Difference
Precision (%CV) Lower (Typically <5%)Higher (Can be up to 15%)Near-identical extraction recovery and ionization response to the analyte minimizes variability.
Accuracy (%Bias) Higher (Closer to 100%)Lower (Greater deviation from nominal)Better compensation for matrix effects and analyte loss during sample processing.
Matrix Effect MinimalCan be significantCo-elution and similar ionization efficiency effectively cancel out suppression or enhancement from matrix components.
Recovery Tracks analyte recovery closelyMay differ significantly from the analytePhysicochemical differences can lead to differential extraction efficiencies.
Linearity (r²) ≥ 0.99May be lowerConsistent response ratio across the concentration range.

Experimental Protocols

A comprehensive validation of a bioanalytical method involves assessing several key parameters. Below is a detailed methodology for evaluating the performance of an internal standard.

Objective:

To validate a bioanalytical method for the quantification of an analyte in human plasma using this compound as the internal standard and to compare its performance against a hypothetical non-deuterated analogue IS.

Materials:
  • Blank human plasma

  • Analyte reference standard

  • This compound (Deuterated IS)

  • Analogue IS (Non-deuterated)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid

Methodology:
  • Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, this compound, and the analogue IS in methanol.

    • Prepare working solutions by diluting the stock solutions for spiking into plasma to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the appropriate IS working solution (either this compound or the analogue IS).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for the analyte, this compound, and the analogue IS.

  • Validation Parameters to Assess:

    • Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

    • Linearity: Prepare a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in five replicates. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).

    • Recovery and Matrix Effect: Compare the peak areas of the analyte in pre-extraction spiked samples versus post-extraction spiked samples to determine recovery. The matrix effect is evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma with those in neat solution.

Data Presentation

The following tables illustrate how the validation data would be presented to compare the performance of this compound with a non-deuterated alternative.

Table 2: Illustrative Accuracy and Precision Data

QC LevelInternal StandardNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC This compound 55.11023.5
Analogue IS55.41088.2
Mid QC This compound 5049.5992.8
Analogue IS5052.1104.26.5
High QC This compound 4004041012.1
Analogue IS400388975.9

Table 3: Illustrative Matrix Effect and Recovery Data

Internal StandardMean Analyte Recovery (%)Analyte Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
This compound 92.54.198.73.2
Analogue IS 85.19.888.412.5

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Data Acquisition Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for a bioanalytical method using an internal standard.

IS_Comparison cluster_analyte Analyte Analyte Analyte Extraction Sample Processing Analyte->Extraction Extraction Recovery Ionization MS Detection Analyte->Ionization Ionization Efficiency Deuterated_IS Deuterated IS (this compound) Deuterated_IS->Extraction Deuterated_IS->Ionization Analogue_IS Analogue IS Analogue_IS->Extraction Analogue_IS->Ionization Conclusion Deuterated IS provides superior correction due to near-identical physicochemical properties.

Caption: Logical comparison of deuterated and analogue internal standards.

Conclusion

While a well-validated method using a non-deuterated analogue internal standard can be acceptable, the use of a deuterated internal standard such as this compound is strongly recommended for achieving the highest level of accuracy and precision in bioanalytical quantification. The near-identical chemical and physical properties to the analyte ensure superior compensation for analytical variability, leading to more reliable data for critical drug development decisions.

A Comparative Guide to the Efficacy of RPR121056 and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the topoisomerase I inhibitor RPR121056 and its theoretical d3 deuterated analog. RPR121056, a metabolite of the widely-used chemotherapeutic agent irinotecan, functions by inhibiting DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.

While specific experimental data for a d3 analog of RPR121056 is not publicly available, this guide draws upon established principles of deuterium's effects on drug metabolism and the extensive research on deuterated analogs of the parent drug, irinotecan, and its more potent active metabolite, SN-38. The "d3" designation implies the substitution of three hydrogen atoms with deuterium. This substitution can significantly alter the pharmacokinetic profile of a compound, primarily by slowing its metabolic breakdown, which can lead to increased exposure and potentially enhanced efficacy or altered toxicity.

Executive Summary

The introduction of deuterium at specific metabolic sites within a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties. This is due to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, making this bond more resistant to enzymatic cleavage. For a compound like RPR121056, which is subject to metabolic inactivation, a deuterated analog is predicted to exhibit a longer half-life and increased systemic exposure. This could translate to improved anti-tumor efficacy, allowing for potentially lower or less frequent dosing. However, this increased exposure could also lead to an altered safety profile that would require careful evaluation.

Data Presentation

As direct comparative data for RPR121056 and its d3 analog is unavailable, the following tables present data for the closely related and more extensively studied active metabolite of irinotecan, SN-38, and a hypothetical deuterated analog (SN-38-d3). This serves as a scientifically grounded proxy to illustrate the expected differences in efficacy.

Table 1: Comparative In Vitro Efficacy (IC50) of SN-38 and a Hypothetical d3 Analog in Colorectal Cancer Cell Lines

Cell LineSN-38 IC50 (µM)Predicted SN-38-d3 IC50 (µM)Predicted Fold Change in Potency
HCT1160.04 ± 0.02[1]LowerIncreased
HT-290.08 ± 0.04[1]LowerIncreased
SW6200.02 ± 0.01[1]LowerIncreased

Note: The predicted lower IC50 values for the d3 analog are based on the principle that increased metabolic stability would lead to higher intracellular concentrations of the active compound over time, thus requiring a lower initial concentration to achieve 50% inhibition of cell growth.

Table 2: Comparative Pharmacokinetic Parameters of Irinotecan and a Hypothetical Deuterated Analog

ParameterIrinotecanPredicted Deuterated IrinotecanPredicted Effect of Deuteration
Mean Terminal Half-life (t½) ~12 hours[2]IncreasedSlower elimination
Total Body Clearance 15 L/m²/h[2]DecreasedReduced metabolic breakdown
Area Under the Curve (AUC) Dose-proportional[2]IncreasedGreater drug exposure

Note: RPR121056 is a metabolite of irinotecan. The pharmacokinetic changes observed with a deuterated version of the parent drug would likely translate to altered exposure to all its metabolites, including a deuterated RPR121056.

Experimental Protocols

To empirically determine and compare the efficacy of RPR121056 and its d3 analog, the following standard experimental protocols would be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of RPR121056 or its d3 analog for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase I.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I enzyme, and the test compound (RPR121056 or its d3 analog) in a reaction buffer.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a reduction in the amount of relaxed DNA compared to the control.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer RPR121056 or its d3 analog to the mice via an appropriate route (e.g., intravenous, intraperitoneal) at various doses and schedules. A control group should receive a vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Data Analysis: Plot the tumor growth curves for each treatment group to determine the extent of tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Irinotecan_Metabolic_Pathway Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Activation RPR121056 RPR121056 (APC) (Inactive Metabolite) Irinotecan->RPR121056 Inactivation SN38G SN-38G (Inactive Glucuronide) SN38->SN38G Inactivation CES Carboxylesterases (CES1 & CES2) CES->Irinotecan CYP3A4 CYP3A4 CYP3A4->Irinotecan UGT1A1 UGT1A1 UGT1A1->SN38

Caption: Metabolic pathway of Irinotecan.

Topoisomerase_I_Inhibition_Pathway RPR121056 RPR121056 / d3 Analog TopoI_DNA Topoisomerase I - DNA Complex RPR121056->TopoI_DNA Binds to Cleavage_Complex Stabilized Cleavage Complex TopoI_DNA->Cleavage_Complex Inhibits religation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Replication_Fork Advancing Replication Fork Replication_Fork->Cleavage_Complex Collides with DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: Mechanism of action of RPR121056.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat with RPR121056 or d3 Analog A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

References

A Researcher's Guide to Accuracy and Precision in Quantitative Analysis: The Role of RPR121056-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis hinges on the principles of accuracy and precision. The choice of an internal standard (IS) is a critical decision that directly impacts data reliability. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs), such as RPR121056-d3, against alternative approaches, supported by established performance benchmarks and detailed experimental protocols.

A SIL-IS is a form of the analyte where several atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium ²H, carbon ¹³C).[1][2] This modification makes it distinguishable by a mass spectrometer while being chemically and physically almost identical to the analyte.[2] This near-perfect analogy allows the SIL-IS to effectively normalize variations that can occur during sample preparation and analysis, a key advantage over other types of internal standards.[1][3]

Comparative Performance: SIL-IS vs. Structural Analogs

The primary alternative to using a SIL-IS like this compound is employing a structural analog—a molecule with a similar chemical structure but not isotopically labeled. While more readily available and often less expensive, structural analogs do not co-elute and may behave differently during extraction and ionization.[4] This can lead to less effective compensation for analytical variability.

The performance of an analytical method is evaluated based on guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6] The data presented below summarizes typical performance results for methods using SIL-ISs versus those using structural analogs, benchmarked against FDA acceptance criteria.

Table 1: Comparison of Key Bioanalytical Validation Parameters

ParameterFDA Acceptance CriteriaTypical Performance with SIL-IS (e.g., this compound)Typical Performance with Structural Analog IS
Intra-Assay Precision (%CV) ≤15% (≤20% at LLOQ¹)< 10%[1]Can exceed 15%[1]
Inter-Assay Precision (%CV) ≤15% (≤20% at LLOQ¹)< 10%Can exceed 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ¹)Within ±5%Can exceed ±15%
Matrix Effect IS-normalized factor consistentEffectively compensated[3]Inconsistent compensation
Recovery Variability (%CV) Low and consistent< 10%[1]> 15%[1]

¹LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. % Bias: Percent difference from the nominal concentration.

As the data indicates, methods validated with SIL-ISs consistently demonstrate superior accuracy and precision, comfortably meeting and often exceeding regulatory standards.[3]

Experimental Protocols

To achieve the results detailed above, rigorous experimental protocols must be followed. Below are methodologies for key validation experiments.

Stock Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare separate stock solutions of the analyte (e.g., RPR121056) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Spiking: Fortify a batch of the biological matrix (e.g., human plasma) with the analyte working solutions to create calibration standards and QC samples at various levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

Sample Extraction (Protein Precipitation)

The following workflow illustrates a common sample preparation technique.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Pipette 100 µL of study sample, calibrator, or QC s2 Add 25 µL of IS Working Solution (e.g., this compound) and vortex s1->s2 s3 Add 300 µL of cold Acetonitrile to precipitate proteins s2->s3 s4 Vortex and Centrifuge (e.g., 10 min at 4000 rpm) s3->s4 s5 Transfer supernatant to a clean 96-well plate s4->s5 s6 Evaporate to dryness and reconstitute in mobile phase s5->s6 a1 Inject reconstituted sample into LC-MS/MS system s6->a1 a2 Calculate Peak Area Ratio (Analyte / IS) a1->a2

Caption: A typical bioanalytical sample preparation and analysis workflow.
LC-MS/MS Analysis

  • Chromatography: Employ a suitable C18 liquid chromatography column to separate the analyte from matrix components. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for the analyte and its SIL-IS (this compound) using Multiple Reaction Monitoring (MRM).

Accuracy and Precision Batches
  • Intra-Assay (Within-Run): Analyze a validation batch containing calibration standards and at least five replicates of each QC level (LLOQ, LQC, MQC, HQC).

  • Inter-Assay (Between-Run): Repeat the analysis on at least three different days to determine inter-assay accuracy and precision.

  • Calculations:

    • Accuracy: Calculate as the percent difference of the mean observed concentration from the nominal concentration.

    • Precision: Calculate as the percent coefficient of variation (%CV) of the observed concentrations at each QC level.

The Principle of Isotope Dilution

The superior performance of a SIL-IS like this compound is rooted in the principle of isotope dilution. Because the SIL-IS is added at a known concentration at the very beginning, any sample loss or signal variation during the process will affect both the analyte and the IS equally. The mass spectrometer measures the peak area of both, and the ratio of these areas is used for quantification. This ratio remains constant even if the absolute signal intensity changes, leading to highly accurate and precise results.

The diagram below illustrates this fundamental relationship.

G cluster_workflow Quantification Principle Analyte Analyte in Sample (Unknown Quantity, 'A') Process Sample Preparation & Analysis (Extraction, Injection, Ionization) Analyte->Process IS SIL-IS Added (Known Quantity, 'IS') IS->Process MS Mass Spectrometer Detection Process->MS Ratio Peak Area Ratio (Area_A / Area_IS) MS->Ratio Quant Final Concentration Calculated via Calibration Curve Ratio->Quant

References

Inter-laboratory Comparison of RPR121056-d3 Measurements in Human Plasma: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of the quantification of RPR121056, a metabolite of Irinotecan, using its deuterated internal standard, RPR121056-d3.[1] Given the critical role of accurate bioanalytical data in drug development, ensuring consistency and reproducibility across different analytical laboratories is paramount. This document outlines a standardized experimental protocol, presents a model for data comparison, and offers a visual representation of the comparison workflow.

The principles and methodologies described herein are based on established international guidelines for bioanalytical method validation, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data from three independent laboratories participating in a proficiency testing program for RPR121056. Each laboratory analyzed a set of quality control (QC) samples at low, medium, and high concentrations in human plasma.

Table 1: Inter-laboratory Precision and Accuracy of RPR121056 Quantification

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Lab A Low QC5.04.998.04.5
Mid QC50.051.2102.43.1
High QC400.0395.698.92.8
Lab B Low QC5.05.2104.05.2
Mid QC50.048.997.83.9
High QC400.0408.1102.03.5
Lab C Low QC5.04.896.06.1
Mid QC50.050.5101.02.9
High QC400.0390.397.63.2

Table 2: Acceptance Criteria for Inter-laboratory Comparison

ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value.
Precision The coefficient of variation (%CV) should not exceed 15%.
Overall Success At least two-thirds of the QC samples from each laboratory should meet the accuracy and precision criteria.

Experimental Protocols

A standardized and robust analytical method is the cornerstone of any successful inter-laboratory comparison. The following protocol for the quantification of RPR121056 in human plasma using LC-MS/MS is provided as a reference.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (250 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • RPR121056: Q1: 619.3 m/z -> Q3: 435.2 m/z

    • This compound: Q1: 622.3 m/z -> Q3: 438.2 m/z

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Ion Source Gas 1: 60 psi

    • Ion Source Gas 2: 60 psi

Mandatory Visualization

The following diagram illustrates the logical workflow for the inter-laboratory comparison of this compound measurements.

G A Centralized Preparation of QC Samples B Distribution to Participating Labs A->B Shipment C1 Lab A Analysis (Standardized Protocol) B->C1 Blinded Samples C2 Lab B Analysis (Standardized Protocol) B->C2 Blinded Samples C3 Lab C Analysis (Standardized Protocol) B->C3 Blinded Samples D Data Submission to Coordinating Body C1->D Results C2->D Results C3->D Results E Statistical Analysis (Accuracy & Precision) D->E F Issuance of Comparison Report E->F

Inter-laboratory comparison workflow.

This guide serves as a foundational document for laboratories aiming to establish or verify the accuracy and reproducibility of their bioanalytical methods for RPR121056. By adhering to a common protocol and predefined acceptance criteria, the scientific community can ensure the generation of high-quality, comparable data, which is essential for advancing drug development and regulatory submissions.

References

A Comparative Guide to the Mass Spectrometric Performance of RPR121056-d3 and its Alternatives in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of RPR121056-d3 and its alternatives in various mass spectrometry-based bioanalytical methods. RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin), is a key metabolite of the chemotherapeutic agent irinotecan.[1][2] Its deuterated form, this compound, serves as an internal standard for accurate quantification in complex biological matrices. This document will delve into the performance of different analytical methods, detail experimental protocols, and provide visual aids to understand the metabolic context and analytical workflows.

Understanding the Role of RPR121056 and its Analogs

Irinotecan is a prodrug that undergoes metabolic conversion to its active form, SN-38, which is a potent topoisomerase I inhibitor used in cancer therapy.[3] The metabolic pathway of irinotecan is complex, involving several enzymes and resulting in various metabolites, including RPR121056 (APC). Accurate measurement of irinotecan and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize dosage and minimize toxicity.[4] To achieve this, stable isotope-labeled internal standards, such as this compound, are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Irinotecan Metabolic Pathway

The following diagram illustrates the metabolic conversion of irinotecan to its major metabolites, including RPR121056 (APC).

Irinotecan_Metabolism Irinotecan Irinotecan (CPT-11) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterase APC RPR121056 (APC) Irinotecan->APC CYP3A4 NPC NPC Irinotecan->NPC CYP3A4 SN38G SN-38 Glucuronide (SN-38G) SN38->SN38G UGT1A1

Caption: Metabolic pathway of Irinotecan.

Performance Comparison of Analytical Methods

The quantification of irinotecan and its metabolites is predominantly performed using LC-MS/MS.[3] The choice of mass spectrometer and analytical method parameters significantly impacts performance metrics such as sensitivity, linearity, and precision. Below is a summary of performance data from various published methods for the analysis of RPR121056 (APC) and other key irinotecan metabolites.

Analyte(s)Mass SpectrometerLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%)Inter-day Precision (%)Internal Standard(s)Reference
Irinotecan, SN-38, SN-38G, APC HPLC-MS/MS (Triple Quadrupole)1-50001<12.3<12.3Camptothecin[4]
Irinotecan, SN-38, SN-38GUPLC-MS/MS5-1000 (Irinotecan), 0.5-100 (SN-38, SN-38G)5 (Irinotecan), 0.5 (SN-38, SN-38G)0.8-2.8 (Irinotecan), 2.4-5.7 (SN-38), 2.4-2.8 (SN-38G)Not ReportedIrinotecan-d10, Tolbutamide, Camptothecin[5]
Irinotecan, SN-38, SN-38GUPLC-MS/MS4.88–10000 nM (Irinotecan), 39–5000 nM (SN-38), 6.25–2000 nM (SN-38G)<25 nM<15<15Not specified[6]
IrinotecanMALDI-MSINot applicable0.058 ng/mm²Not applicableNot applicableNot specified[7]

Note: The performance of this compound as an internal standard is reflected in the accuracy and precision of the methods for the target analytes. Direct performance metrics for the internal standard itself are not typically reported.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols from the cited literature.

Method 1: HPLC-MS/MS for Irinotecan and Metabolites[4]
  • Sample Preparation: Simple protein precipitation with methanol containing 0.1% v/v acetic acid. A 100 µL plasma sample is used.

  • Chromatography:

    • Column: Gemini C18 (3 µm, 100 mm x 2.0 mm)

    • Mobile Phase: 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.

    • Elution: Gradient elution.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Selected Reaction Monitoring (SRM).

    • Precursor/Product Ions (m/z):

      • Irinotecan: 587.4 → Product ion not specified

      • SN-38: 393.3 → Product ion not specified

      • SN-38G: 569.3 → Product ion not specified

      • APC (RPR121056): 619.2 → Product ion not specified

      • Camptothecin (IS): 349.2 → Product ion not specified

Method 2: UPLC-MS/MS for Irinotecan and Metabolites[5]
  • Sample Preparation: Solid-phase extraction of 100 µL plasma samples.

  • Chromatography:

    • Column: Waters ACQUITY UPLC™ BEH RP18 (2.1×50 mm, 1.7 µm)

    • Mobile Phase: Methanol and 0.1% formic acid.

    • Elution: Not specified.

  • Mass Spectrometry:

    • Instrument: Not specified, likely a triple quadrupole.

    • Ionization: ESI in positive ion mode.

    • Detection: Not specified, likely SRM.

  • Internal Standards: Irinotecan-d10 for irinotecan, tolbutamide for SN-38, and camptothecin for SN-38G.

Typical Bioanalytical Workflow

The following diagram outlines a standard workflow for the quantification of drug metabolites like RPR121056 in biological samples using LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC Liquid Chromatography Separation Extract->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for bioanalysis.

Alternatives to this compound

The primary alternatives to using this compound as an internal standard are other stable isotope-labeled analogs of irinotecan or its metabolites, or structurally similar compounds that exhibit similar chromatographic and mass spectrometric behavior. Common alternatives include:

  • Irinotecan-d10: A deuterated version of the parent drug, often used for the quantification of irinotecan itself.[5]

  • SN-38-d3: A deuterated form of the active metabolite, SN-38.

  • Camptothecin: A structurally related compound that can be used as an internal standard, though it is not an isotopologue and may not perfectly mimic the behavior of the analytes.[4][5]

The choice of internal standard is critical for the accuracy and precision of the bioanalytical method. Ideally, a stable isotope-labeled version of the analyte of interest should be used to compensate for matrix effects and variations in sample processing and instrument response.

Conclusion

References

Inability to Benchmark RPR121056-d3: Parent Compound Information Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive benchmarking of the analytical techniques for RPR121056-d3 cannot be provided at this time due to a critical lack of publicly available information identifying the parent compound, RPR121056. Without a clear understanding of the chemical nature, function, and typical applications of RPR121056, it is impossible to conduct a meaningful comparison of its deuterated analogue against other analytical methodologies.

The "-d3" suffix in this compound strongly indicates that it is a deuterated version of RPR121056, likely intended for use as an internal standard in quantitative mass spectrometry-based assays. This is a common practice in modern analytical chemistry to improve the accuracy and precision of measurements by correcting for variations during sample preparation and analysis.

However, to create the requested comparison guide, which would involve detailing experimental protocols, presenting quantitative data in tables, and visualizing workflows, foundational information about the parent compound is essential. This information would typically include:

  • Chemical Structure and Properties: Understanding the molecule's structure is fundamental to selecting appropriate analytical techniques.

  • Pharmacokinetic and Pharmacodynamic Profile: Knowing how the compound is absorbed, distributed, metabolized, and excreted, as well as its biological effects, would inform the choice of analytical targets and matrices (e.g., plasma, urine, tissue).

  • Therapeutic Area or Application: The context in which RPR121056 is used (e.g., as a pharmaceutical, a research tool, or a metabolite) would determine the relevant analytical challenges and the most appropriate comparator techniques.

  • Existing Analytical Methods: A literature search for established methods for quantifying RPR121056 would be the starting point for any comparative analysis.

Initial searches for "RPR121056" did not yield any specific scientific literature, patent information, or database entries that would definitively identify the compound. The search results were generic in nature, pertaining to broader topics in drug development and analytical science.

Therefore, until the identity and characteristics of RPR121056 are known, the development of a detailed and objective comparison guide for this compound remains unfeasible. Researchers, scientists, and drug development professionals seeking to benchmark this internal standard are encouraged to first consult internal documentation or proprietary databases for information on the parent compound. Once this foundational information is available, a thorough and scientifically sound comparison of analytical techniques can be constructed.

Deuterium Isotope Effect: A Comparative Analysis of Tetrabenazine and Deutetrabenazine in the Treatment of Hyperkinetic Movement Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of a deuterated drug, deutetrabenazine, and its non-deuterated counterpart, tetrabenazine. The inclusion of deuterium, a stable isotope of hydrogen, significantly alters the pharmacokinetic profile of the drug, leading to notable differences in its clinical application. This guide will delve into the experimental data supporting these differences, provide detailed methodologies for key experiments, and visualize the underlying biological pathways.

Introduction to the Deuterium Isotope Effect in Drug Development

The substitution of hydrogen with its heavier, stable isotope deuterium can have a profound impact on the metabolic fate of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when a C-D bond is present at that position. This retardation of metabolism can lead to an increased half-life, greater systemic exposure, and reduced peak plasma concentrations of the drug or its active metabolites, potentially resulting in an improved dosing regimen and a better safety profile.

Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) used to treat hyperkinetic movement disorders such as the chorea associated with Huntington's disease. However, its rapid metabolism necessitates frequent dosing and can lead to side effects associated with high peak plasma concentrations. Deutetrabenazine is a deuterated analog of tetrabenazine, specifically designed to leverage the deuterium isotope effect to overcome these limitations.

Comparative Biological Activity: Tetrabenazine vs. Deutetrabenazine

The primary biological target for both tetrabenazine and deutetrabenazine is VMAT2. Inhibition of VMAT2 depletes presynaptic stores of monoamines, particularly dopamine, in the central nervous system, thereby reducing the involuntary movements characteristic of chorea. While the pharmacodynamic mechanism of action at the VMAT2 transporter remains the same for both compounds, their pharmacokinetic profiles are markedly different due to the deuterium substitution in deutetrabenazine.

Data Presentation

The following tables summarize the key quantitative data from pharmacokinetic and clinical studies comparing tetrabenazine and deutetrabenazine.

Table 1: Pharmacokinetic Parameters of Active Metabolites (α- and β-dihydrotetrabenazine) Following Oral Administration of Tetrabenazine and Deutetrabenazine in Healthy Volunteers

ParameterTetrabenazine (25 mg)Deutetrabenazine (25 mg)Fold Change (Deutetrabenazine/Tetrabenazine)Reference(s)
Total (α+β)-HTBZ
Cmax (ng/mL)61.674.6~1.2[1]
AUCinf (ng·hr/mL)261542~2.1[1]
t1/2 (hours)4.88.6~1.8[1]
α-HTBZ
t1/2 (hours)~5~9~1.8[2]
β-HTBZ
t1/2 (hours)~6~9~1.5[2]

Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; HTBZ: Dihydrotetrabenazine.

Table 2: Clinical Efficacy in Patients with Huntington's Disease-Associated Chorea (First-HD Trial)

ParameterPlaceboDeutetrabenazinep-valueReference(s)
Change from Baseline in Total Maximal Chorea (TMC) Score-1.9-4.4<0.001[3]
Patient Global Impression of Change (% "Much" or "Very Much" Improved)Not ReportedStatistically Significant Improvement<0.001[3]
Clinician Global Impression of Change (% "Much" or "Very Much" Improved)Not ReportedStatistically Significant Improvement<0.001[3]

Experimental Protocols

Detailed methodologies for the key experiments that underpin the comparative data are provided below.

In Vitro Metabolism Assay Using Human Liver Microsomes

This assay is crucial for determining the metabolic stability of a compound and identifying the cytochrome P450 (CYP) enzymes responsible for its metabolism.

Objective: To compare the rate of metabolism of tetrabenazine and deutetrabenazine by human liver microsomes and to identify the primary metabolizing enzymes.

Materials:

  • Tetrabenazine and deutetrabenazine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., quinidine for CYP2D6)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a stock solution of tetrabenazine and deutetrabenazine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (at various concentrations) with pooled human liver microsomes in potassium phosphate buffer at 37°C.

  • To identify the contribution of specific CYP enzymes, a parallel set of incubations can be performed in the presence of selective chemical inhibitors. For instance, to confirm the role of CYP2D6, quinidine would be added.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the microsomal proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

  • The rate of metabolism can be determined from the disappearance of the parent compound over time. The kinetic parameters (Km and Vmax) can be calculated by fitting the data to the Michaelis-Menten equation.

Pharmacokinetic Study in Healthy Volunteers

This type of study is essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in humans.

Objective: To compare the pharmacokinetic profiles of tetrabenazine and deutetrabenazine and their active metabolites in healthy human subjects.

Study Design: A randomized, single-dose, crossover study is a common design for this purpose.[4]

Protocol:

  • Recruit a cohort of healthy adult volunteers who meet the inclusion and exclusion criteria.

  • Following an overnight fast, administer a single oral dose of either tetrabenazine or deutetrabenazine.

  • Collect serial blood samples at predefined time points (e.g., pre-dose, and at multiple intervals post-dose) over a period of 48-72 hours.

  • After a washout period of sufficient duration (typically at least 5-7 half-lives of the drug and its metabolites), the subjects receive the alternate treatment.

  • Plasma is separated from the blood samples and stored frozen until analysis.

  • Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated for each subject for both treatments using non-compartmental analysis.

  • Statistical comparisons are made between the pharmacokinetic parameters of tetrabenazine and deutetrabenazine.

Pivotal Clinical Trial for Efficacy and Safety

Randomized, double-blind, placebo-controlled trials are the gold standard for establishing the efficacy and safety of a new drug.

Objective: To evaluate the efficacy and safety of deutetrabenazine in treating chorea associated with Huntington's disease.

Study Design: The First-HD study was a Phase 3, randomized, double-blind, placebo-controlled trial.[3]

Protocol:

  • Recruit patients with a confirmed diagnosis of Huntington's disease and a specified severity of chorea.

  • Randomly assign patients in a 1:1 ratio to receive either deutetrabenazine or a matching placebo.

  • The dose of deutetrabenazine is typically titrated upwards over several weeks to an optimal dose based on individual efficacy and tolerability.

  • The primary efficacy endpoint is the change from baseline in the Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS) at a prespecified time point (e.g., 12 weeks).

  • Secondary endpoints may include the Patient Global Impression of Change (PGIC) and the Clinician Global Impression of Change (CGIC).

  • Safety and tolerability are assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms throughout the study.

  • Statistical analyses are performed to compare the treatment effects between the deutetrabenazine and placebo groups.

Visualizations

The following diagrams illustrate the key pathways and concepts discussed in this guide.

Metabolism_Pathway cluster_tetrabenazine Tetrabenazine Metabolism cluster_deutetrabenazine Deutetrabenazine Metabolism Tetrabenazine Tetrabenazine α/β-HTBZ α/β-HTBZ Tetrabenazine->α/β-HTBZ Carbonyl Reductase (Rapid) O-desmethyl-HTBZ O-desmethyl-HTBZ α/β-HTBZ->O-desmethyl-HTBZ CYP2D6 (Rate-limiting) Deutetrabenazine-d6 Deutetrabenazine-d6 α/β-HTBZ-d6 α/β-HTBZ-d6 Deutetrabenazine-d6->α/β-HTBZ-d6 Carbonyl Reductase (Rapid) O-desmethyl-HTBZ-d3 O-desmethyl-HTBZ-d3 α/β-HTBZ-d6->O-desmethyl-HTBZ-d3 CYP2D6 (Slower due to KIE)

Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.

Pharmacokinetic_Comparison cluster_TBZ Tetrabenazine cluster_DTBZ Deutetrabenazine Oral Administration Oral Administration TBZ_Metabolism Rapid Metabolism (CYP2D6) Oral Administration->TBZ_Metabolism DTBZ_Metabolism Slower Metabolism (Deuterium Effect) Oral Administration->DTBZ_Metabolism TBZ_PK Shorter Half-life Higher Cmax TBZ_Metabolism->TBZ_PK TBZ_Dosing Frequent Dosing (e.g., TID) TBZ_PK->TBZ_Dosing DTBZ_PK Longer Half-life Lower Cmax DTBZ_Metabolism->DTBZ_PK DTBZ_Dosing Less Frequent Dosing (e.g., BID) DTBZ_PK->DTBZ_Dosing

Caption: Pharmacokinetic comparison of tetrabenazine and deutetrabenazine.

Conclusion

The case of tetrabenazine and deutetrabenazine provides a compelling example of the successful application of the deuterium isotope effect in drug development. By strategically replacing hydrogen with deuterium at the sites of metabolism, the pharmacokinetic profile of the active metabolites was significantly improved. This led to a deuterated drug, deutetrabenazine, with a longer half-life and lower peak plasma concentrations, allowing for a more convenient dosing regimen and an improved side-effect profile compared to its non-deuterated predecessor, tetrabenazine. This comparative guide highlights the potential of deuterium substitution as a valuable tool for optimizing the therapeutic properties of existing and novel pharmaceutical agents.

References

Safety Operating Guide

Navigating the Disposal of Deuterated Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For specialized compounds such as RPR121056-d3, a deuterated molecule likely used in research and development, a structured approach to waste management is essential. This guide provides a general framework for the safe and compliant disposal of such chemical waste.

Step-by-Step Disposal Protocol

  • Chemical Identification and Hazard Assessment:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including flammability, toxicity, reactivity, and any environmental risks.

    • Identify all components of the waste stream, including the deuterated compound, any solvents, and other reagents.

  • Waste Segregation:

    • Proper segregation is critical. Do not mix incompatible waste streams.

    • Based on the SDS, categorize the waste. Common categories include:

      • Halogenated Organic Waste

      • Non-Halogenated Organic Waste

      • Aqueous Waste (further categorized by pH and presence of heavy metals)

      • Solid Waste (contaminated labware, gloves, etc.)

    • Deuterated compounds are typically disposed of with their non-deuterated counterparts unless specific institutional guidelines state otherwise.

  • Container Selection and Labeling:

    • Choose a waste container that is compatible with the chemical properties of the waste. For example, use glass containers for organic solvents and high-density polyethylene (HDPE) for many aqueous solutions.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the waste container clearly and accurately before adding any waste. The label should include:

      • The words "Hazardous Waste"

      • The full chemical names of all components (no abbreviations or formulas)

      • The approximate percentage of each component

      • Relevant hazard warnings (e.g., Flammable, Corrosive, Toxic)

      • The date the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste in a designated, well-ventilated satellite accumulation area that is near the point of generation.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request and Pickup:

    • Once the waste container is full (do not overfill, typically no more than 80% capacity), or if waste generation is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Follow the specific procedures outlined by your EHS for pickup and transport.

Illustrative Quantitative Disposal Parameters

The following table provides examples of quantitative data that may be found in an SDS or institutional guidelines and are critical for proper waste segregation and disposal.

ParameterGuidelineRationale
pH Range for Neutralization 6.0 - 9.0Aqueous waste outside this range is typically classified as corrosive and requires special handling.
Halogenated Organics > 1% total halogensWaste streams exceeding this concentration are generally segregated as halogenated waste.
Heavy Metal Concentration Varies by metal (e.g., Mercury > 260 ppm)Defines waste that must be treated for heavy metal removal due to high toxicity and environmental risk.
Flash Point < 60°C (140°F)Waste with a flash point below this temperature is classified as flammable and requires specific storage.

Chemical Waste Disposal Workflow

The following diagram illustrates a typical decision-making process for the proper segregation of laboratory chemical waste.

start Begin Waste Disposal sds Consult Safety Data Sheet (SDS) start->sds waste_type Determine Waste Type sds->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid solid_container Place in Labeled Solid Waste Container solid->solid_container aqueous Aqueous Waste? liquid->aqueous ehs_pickup Request EHS Pickup solid_container->ehs_pickup organic Organic Solvent Waste aqueous->organic No ph_check Check pH aqueous->ph_check Yes halogenated Halogenated? organic->halogenated non_halogenated_container Non-Halogenated Organic Waste Container halogenated->non_halogenated_container No halogenated_container Halogenated Organic Waste Container halogenated->halogenated_container Yes non_halogenated_container->ehs_pickup halogenated_container->ehs_pickup neutral_ph pH 6-9? ph_check->neutral_ph neutral_aqueous_container Neutral Aqueous Waste Container neutral_ph->neutral_aqueous_container Yes acid_waste Acid Waste Container neutral_ph->acid_waste pH < 6 base_waste Base Waste Container neutral_ph->base_waste pH > 9 neutral_aqueous_container->ehs_pickup acid_waste->ehs_pickup base_waste->ehs_pickup

Caption: Decision workflow for laboratory chemical waste segregation.

Essential Safety and Handling of RPR121056-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate access to clear, actionable safety protocols is paramount for researchers and scientists in the fast-paced environment of drug development. This document provides a comprehensive guide to the personal protective equipment (PPE) and handling procedures for RPR121056-d3, ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Body PartPPE RecommendationApplication
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Mandatory for all handling of this compound, including weighing, dissolving, and administering.
Skin Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable gown should be worn to protect street clothing.Essential for all procedures to prevent skin contact. Gloves should be changed immediately if contaminated.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol generation.Recommended for all handling; mandatory when working with powders outside of a certified chemical fume hood.

Procedural Workflow for Handling this compound

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve administer Administer to System dissolve->administer decontaminate Decontaminate Surfaces & Glassware administer->decontaminate dispose Dispose of Waste in Accordance with Institutional Protocols decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Chemical Waste: All solutions and unused portions of this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of in a designated hazardous waste stream.

  • Decontamination: Work surfaces and non-disposable equipment should be decontaminated using an appropriate solvent or cleaning agent known to be effective against the compound.

By strictly adhering to these safety protocols and handling procedures, researchers can confidently work with this compound while minimizing risks and ensuring the highest standards of laboratory safety. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence in scientific research.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。